molecular formula C25H28N2O5S B1671788 Evatanepag CAS No. 223488-57-1

Evatanepag

Cat. No.: B1671788
CAS No.: 223488-57-1
M. Wt: 468.6 g/mol
InChI Key: WOHRHWDYFNWPNG-UHFFFAOYSA-N
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Description

Evatanepag is a monocarboxylic acid.
This compound has been used in trials studying the treatment of Tibial Fractures.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an EP2 receptor-selective prostaglandin E2 agonist that induces bone healing;  structure in first source
See also: this compound Sodium (active moiety of).

Properties

IUPAC Name

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHRHWDYFNWPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945000
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223488-57-1
Record name Evatanepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evatanepag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVATANEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evatanepag: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (formerly CP-533536) is a potent and selective non-prostanoid agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its mechanism of action is centered on the activation of the EP2 receptor, a G-protein coupled receptor, leading to a cascade of intracellular signaling events. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways. The primary downstream effect of this compound is the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This fundamental action underpins its diverse pharmacological effects, including the induction of local bone formation and the inhibition of mast cell degranulation.[1] this compound has been investigated in clinical trials for fracture healing.

Core Mechanism: EP2 Receptor Agonism and cAMP Elevation

This compound selectively binds to and activates the EP2 receptor, a member of the prostanoid receptor family. The EP2 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is a hallmark of this compound's activity.

Signaling Pathway Diagram

Evatanepag_Mechanism This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Experimental_Workflow cluster_binding Receptor Binding Assay cluster_cAMP cAMP Accumulation Assay start_binding Start membranes Prepare Membranes (HEK-293 with EP receptors) start_binding->membranes incubate_binding Incubate: Membranes + [3H]-PGE2 + this compound membranes->incubate_binding filter Filter to Separate Bound and Free Ligand incubate_binding->filter quantify Quantify Radioactivity filter->quantify analyze_binding Calculate IC50/Ki quantify->analyze_binding end_binding End analyze_binding->end_binding start_cAMP Start cells Culture HEK-293-EP2 Cells start_cAMP->cells pretreat Pre-treat with IBMX cells->pretreat stimulate Stimulate with this compound pretreat->stimulate lyse Lyse Cells stimulate->lyse measure_cAMP Measure cAMP (RIA/HTRF) lyse->measure_cAMP analyze_cAMP Calculate EC50 measure_cAMP->analyze_cAMP end_cAMP End analyze_cAMP->end_cAMP Downstream_Signaling cluster_bone Bone Formation (Osteoblasts) cluster_mast Mast Cell Inhibition This compound This compound EP2 EP2 Receptor This compound->EP2 cAMP cAMP EP2->cAMP PKA PKA cAMP->PKA MAPK p38 MAPK / ERK PKA->MAPK InhibitSignal Inhibition of Degranulation Signaling PKA->InhibitSignal BoneFormation Increased Bone Formation MAPK->BoneFormation MastInhibition Decreased Mast Cell Degranulation InhibitSignal->MastInhibition

References

Evatanepag: A Selective EP2 Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533,536) is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, bone metabolism, and immune responses.[3][4][5] Unlike the endogenous ligand PGE2, which activates multiple prostanoid receptors leading to a broad range of effects and potential side effects, this compound's selectivity for the EP2 receptor offers the potential for more targeted therapeutic interventions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action: EP2 Receptor Signaling

The EP2 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of the EP2 receptor by an agonist like this compound initiates a signaling cascade that plays a crucial role in mediating cellular responses.

Upon binding of this compound, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate gene expression.

Beyond the canonical Gαs-cAMP-PKA pathway, EP2 receptor activation has also been shown to engage other signaling pathways, including the glycogen synthase kinase 3 (GSK-3) and β-catenin pathways, which are important for cell migration and proliferation. There is also evidence for G-protein-independent signaling involving β-arrestin.

EP2_Signaling_Pathway This compound-Mediated EP2 Receptor Signaling Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds G_protein Gs Protein (αβγ) EP2->G_protein Activates beta_arrestin β-arrestin EP2->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs_alpha Gαs G_protein->Gs_alpha Dissociates Gs_alpha->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates GSK3 GSK-3 PKA->GSK3 Inhibits CREB CREB PKA->CREB Phosphorylates & Activates beta_catenin β-catenin GSK3->beta_catenin Inhibits beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates Wnt_Genes Wnt Target Genes beta_catenin_nuc->Wnt_Genes

This compound-Mediated EP2 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key in vitro potency, binding affinity, and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference(s)
cAMP AccumulationHEK-293 (recombinant human EP2)EC5017 nM
cAMP AccumulationHEK-293IC5050 nM
Local Bone Formation-EC500.3 nM

Table 2: Binding Affinity and Selectivity of this compound

ReceptorParameterValueSelectivity vs. EP2Reference(s)
rEP2 (rat)Ki50 nM-
EP4--~64-fold
Other Prostanoid Receptors (EP1, EP3, DP, FP, IP, TP)-High Selectivity-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of this compound to the EP2 receptor. Specific parameters such as radioligand concentration and membrane protein amount should be optimized for the EP2 receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from HEK-293 cells expressing EP2) Assay_Setup 4. Combine in 96-well plate: - Membranes - Radioligand - this compound or Vehicle Membrane_Prep->Assay_Setup Radioligand_Prep 2. Prepare Radioligand Solution (e.g., [3H]PGE2) Radioligand_Prep->Assay_Setup Compound_Prep 3. Prepare this compound Solutions (serial dilutions) Compound_Prep->Assay_Setup Incubate 5. Incubate (e.g., 60 min at 30°C) Assay_Setup->Incubate Filtration 6. Rapid Filtration (GF/C filters) Incubate->Filtration Washing 7. Wash Filters (ice-cold buffer) Filtration->Washing Scintillation 8. Scintillation Counting (measure radioactivity) Washing->Scintillation Data_Fit 9. Non-linear Regression (competition binding curve) Scintillation->Data_Fit Calculate_Ki 10. Calculate Ki (Cheng-Prusoff equation) Data_Fit->Calculate_Ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes are prepared from stably transfected HEK-293 cells expressing the human EP2 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C.

  • Assay Setup: The binding assay is performed in a 96-well plate. To each well, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]PGE2), and varying concentrations of this compound or vehicle.

  • Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a direct downstream effector of EP2 receptor activation.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the recombinant human EP2 receptor are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), for 10 minutes at 37°C to prevent the degradation of cAMP.

  • Stimulation: Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) are added to the cells and incubated for a defined period (e.g., 12 or 30 minutes) at 37°C.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a suitable method, such as a radioimmunoassay (RIA) kit or a fluorescence-based assay.

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP response.

In Vitro Mast Cell Degranulation Assay

This assay assesses the functional effect of this compound on mast cell activity, a key component of allergic and inflammatory responses.

Mast_Cell_Degranulation_Workflow Mast Cell Degranulation Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Sensitization 1. Sensitize Mast Cells (e.g., with IgE) Pre_incubation 3. Pre-incubate cells with this compound (e.g., 10 nM for 30 min) Cell_Sensitization->Pre_incubation Compound_Prep 2. Prepare this compound Solutions Compound_Prep->Pre_incubation Stimulation 4. Stimulate Degranulation (e.g., with antigen) Pre_incubation->Stimulation Collect_Supernatant 5. Collect Supernatant Stimulation->Collect_Supernatant Measure_Release 6. Measure β-hexosaminidase Release (colorimetric assay) Collect_Supernatant->Measure_Release Calculate_Inhibition 7. Calculate Percent Inhibition Measure_Release->Calculate_Inhibition

Mast Cell Degranulation Assay Workflow

Methodology:

  • Cell Culture and Sensitization: A suitable mast cell line (e.g., human LAD2 or rat basophilic leukemia RS-ATL8 cells) is cultured and sensitized with IgE.

  • Pre-incubation: The sensitized cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Stimulation: Degranulation is induced by challenging the cells with an appropriate antigen (e.g., DNP-HSA) for 30 minutes.

  • Quantification of Degranulation: The extent of degranulation is determined by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, released into the cell supernatant using a colorimetric assay.

  • Data Analysis: The inhibitory effect of this compound on degranulation is calculated as a percentage relative to the stimulated control.

In Vivo Rat Model of Bone Formation

This in vivo model is used to evaluate the anabolic effect of this compound on bone.

Methodology:

  • Animal Model: Sprague-Dawley rats are used for this study.

  • Administration: this compound (e.g., 0.3-3.0 mg/kg) or vehicle is administered via direct injection into the marrow cavity of the tibia.

  • Duration: The study is conducted over a specific period, for example, 7 days.

  • Analysis: After the treatment period, the tibias are harvested for analysis.

  • Endpoints: The effects on bone are quantified using methods such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density, bone mineral content, and bone area. Histomorphometric analysis can also be performed to assess new bone formation. Biomechanical testing can be used to evaluate changes in bone strength.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP2 receptor in various physiological and pathological contexts. Its high potency and selectivity make it a promising candidate for therapeutic development in areas such as bone healing and the modulation of inflammatory and allergic responses. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this selective EP2 agonist.

References

Biological function of EP2 receptor activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Function of the EP2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostaglandin E2 (PGE2) receptor 2 (EP2), a G-protein coupled receptor, is a critical mediator of a wide array of physiological and pathological processes. Activated by its endogenous ligand PGE2, the EP2 receptor triggers intracellular signaling cascades that play pivotal roles in inflammation, oncology, neurobiology, and reproductive health. Its multifaceted functions, which can be both beneficial and detrimental depending on the cellular context and signaling pathway engaged, make it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the EP2 receptor's biological functions, detailing its signaling mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its complex pathways to support advanced research and drug development efforts.

Introduction to the EP2 Receptor

The EP2 receptor is one of four subtypes of receptors for PGE2 (EP1, EP2, EP3, and EP4)[1]. Encoded by the PTGER2 gene, it is a seven-transmembrane receptor that couples primarily to the stimulatory G-protein (Gαs)[2][3]. Upon ligand binding, this coupling initiates a signaling cascade that has profound effects on cell function. The binding affinity (Kd) of PGE2 for the human EP2 receptor is approximately 13 nM[4]. Unlike many other G-protein coupled receptors, EP2 does not readily desensitize after agonist binding, allowing for prolonged signaling which may contribute to its role in both acute and chronic cellular responses[4].

EP2 Receptor Signaling Pathways

The activation of the EP2 receptor by PGE2 initiates multiple downstream signaling pathways, with the canonical pathway involving cyclic adenosine monophosphate (cAMP) and two major non-canonical pathways involving β-catenin and β-arrestin.

Gαs-cAMP-PKA/Epac Pathway

The primary signaling mechanism for the EP2 receptor is through the activation of a Gαs protein.

  • Activation: Binding of PGE2 to the EP2 receptor causes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ complex.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.

  • Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

    • Protein Kinase A (PKA): cAMP binding to PKA leads to the phosphorylation and activation of various transcription factors, most notably the cAMP response element-binding protein (CREB). This PKA-mediated signaling is often associated with neuroprotection and cell survival.

    • Exchange Protein Activated by cAMP (Epac): At sustained or higher cAMP concentrations, Epac can be activated. The Epac pathway is often linked to pro-inflammatory responses and neurotoxicity.

The differential activation of PKA versus Epac may explain the dual roles of EP2 signaling observed in various tissues, particularly in the central nervous system.

Non-Canonical Pathways

Beyond the classical cAMP pathway, EP2 activation can also trigger other signaling cascades:

  • GSK-3/β-catenin Pathway: The EP2 receptor can activate the β-catenin pathway, which in turn regulates the transcription of genes involved in cell proliferation and migration, such as c-myc and cyclin D1.

  • β-arrestin Pathway: EP2 signaling can engage β-arrestin in a G-protein-independent manner to promote tumor cell growth and migration.

EP2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Binds Gs Gαs EP2->Gs Activates GSK3 GSK-3 EP2->GSK3 Inhibits via Gs AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Stimulates Gbg Gβγ cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription_Epac Gene Transcription (Inflammation, Injury) Epac->Gene_Transcription_Epac Leads to beta_catenin β-catenin Gene_Transcription_Catenin Gene Transcription (Proliferation, Migration) beta_catenin->Gene_Transcription_Catenin Regulates GSK3->beta_catenin Inhibits Degradation Gene_Transcription Gene Transcription (Survival, Plasticity) CREB->Gene_Transcription Regulates EP2_Neurobiology_Role cluster_pathways Downstream Pathways cluster_outcomes Functional Outcomes EP2_Activation EP2 Receptor Activation PKA_Pathway cAMP-PKA Pathway EP2_Activation->PKA_Pathway Epac_Pathway cAMP-Epac Pathway EP2_Activation->Epac_Pathway Neuroprotection Neuroprotection (Acute Excitotoxicity, Ischemia) PKA_Pathway->Neuroprotection Promotes Neuroinflammation Neuroinflammation Neurotoxicity (Chronic Conditions) Epac_Pathway->Neuroinflammation Promotes Experimental_Workflow_EP2 cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation start Start: Hypothesis (e.g., Compound X is an EP2 agonist) cell_culture Culture cells expressing EP2 receptor (e.g., HEK293-EP2) start->cell_culture treatment Treat cells with Compound X cell_culture->treatment cAMP_assay Measure intracellular cAMP (ELISA or FRET) treatment->cAMP_assay reporter_assay Perform CRE-Luciferase Reporter Assay treatment->reporter_assay downstream_analysis Analyze downstream gene expression (qPCR for target genes) treatment->downstream_analysis animal_model Select animal model (e.g., EP2 knockout vs. Wild-type mice) reporter_assay->animal_model If positive administration Administer Compound X to animals animal_model->administration phenotype_analysis Analyze physiological/pathological phenotype (e.g., tumor size, inflammation score) administration->phenotype_analysis end Conclusion: Characterize Compound X's EP2 activity phenotype_analysis->end

References

Evatanepag: A Technical Overview of a Selective EP2 Receptor Agagonist for Bone Formation and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, and preclinical/clinical development of Evatanepag (CP-533536).

Abstract

This compound (formerly CP-533536) is a potent and selective, non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed for its potential therapeutic applications in bone healing, this compound has demonstrated significant anabolic effects on bone in preclinical models. Its mechanism of action is centered on the activation of the Gs-protein coupled EP2 receptor, leading to the stimulation of the cAMP-PKA signaling cascade. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative data from key studies, and visualizations of the associated signaling pathways.

Introduction

Prostaglandin E2 (PGE2) is a well-established mediator of bone metabolism, exhibiting both anabolic and catabolic effects. The diverse actions of PGE2 are mediated through its four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The anabolic effects of PGE2 on bone have been primarily attributed to the activation of the EP2 and EP4 receptors, which couple to Gs proteins and stimulate intracellular cyclic adenosine monophosphate (cAMP) production. The development of selective agonists for these receptors has been a key strategy to harness the therapeutic potential of PGE2 for bone formation while minimizing its undesirable side effects. This compound emerged from these efforts as a potent and selective agonist for the EP2 receptor.

Discovery and Preclinical Development

This compound was identified as a non-prostanoid EP2 receptor agonist with the potential to induce local bone formation.[1] Its discovery was part of a targeted effort to develop a therapeutic agent for fracture healing.[2][3]

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of binding and functional assays.

This compound demonstrates high affinity and selectivity for the EP2 receptor. While a complete quantitative selectivity panel across all prostanoid receptors is not publicly available, it has been reported to be approximately 64-fold more selective for the EP2 receptor over the EP4 receptor.[4]

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 0.3 nMHEK-293 cells expressing rat EP2 receptor[5]
IC50 50 nMHEK-293 cells (intracellular cAMP increase)
Ki 50 nMNot Specified
Selectivity ~64-fold vs. EP4 ReceptorNot Specified

As an EP2 receptor agonist, this compound stimulates the production of intracellular cAMP in cells expressing the receptor. In HEK-293 cells, this compound treatment (0.1 nM - 10 μM for 12 minutes) resulted in a significant increase in intracellular cAMP levels, with an IC50 of 50 nM.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of this compound in promoting bone formation and its potential in other therapeutic areas such as asthma.

Direct injection of this compound (0.3-3.0 mg/kg) into the marrow cavity of the tibia in rats led to a dose-dependent increase in bone area, bone mineral content, and bone mineral density.

This compound has also been investigated for its role in modulating mast cell activity. In vitro, this compound (10 nM, 30 min) dose-dependently inhibited hFcεRI-induced mast cell degranulation. In a mouse model of allergic asthma, intranasal administration of this compound (0.3 and 3.0 mg/kg) reduced the increased lung resistance response to methacholine induced by house dust mite aeroallergens.

In rats, a single intravenous injection of this compound (1 mg/kg) demonstrated high clearance (Cl: 56 mL/min/kg) and a short half-life (t1/2: 0.33 h).

Table 2: In Vivo Data for this compound

Study TypeAnimal ModelDosingKey FindingsReference
Bone Formation Rat0.3-3.0 mg/kg (intratibial)Dose-dependent increase in bone area, mineral content, and density.
Allergic Asthma Mouse0.3, 3.0 mg/kg (intranasal)Reduced aeroallergen-induced lung resistance.
Pharmacokinetics Rat1 mg/kg (intravenous)High clearance (56 mL/min/kg) and short half-life (0.33 h).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating the EP2 receptor, a Gs-protein coupled receptor. This activation initiates a downstream signaling cascade that plays a crucial role in its pharmacological effects.

EP2 Receptor Signaling Cascade

The binding of this compound to the EP2 receptor leads to the activation of the associated Gαs subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression involved in cellular processes like osteoblast differentiation and function.

Evatanepag_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gαs EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CREB CREB PKA_active->CREB Phosphorylates CREB_p p-CREB Gene Gene Transcription CREB_p->Gene Promotes

Caption: this compound signaling pathway via the EP2 receptor.

Clinical Development

This compound has been investigated in a phase II clinical trial for its efficacy in accelerating fracture healing.

Phase II Trial in Tibial Fractures

A phase II study evaluated the effect of a single local injection of this compound on the healing of closed tibial shaft fractures. While specific quantitative data on healing times and radiographic scores from this trial are not widely published, the study explored different dose levels of this compound compared to placebo.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the EP2 receptor and its selectivity against other prostanoid receptors.

Protocol Overview:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human EP2 receptor or other prostanoid receptor subtypes.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

  • Radioligand: A specific radiolabeled ligand for the EP2 receptor (e.g., [3H]-PGE2) is used at a concentration near its Kd.

  • Competition: A range of concentrations of unlabeled this compound is incubated with the membranes and the radioligand.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

Objective: To measure the functional agonistic activity of this compound by quantifying the increase in intracellular cAMP.

Protocol Overview:

  • Cell Culture: HEK-293 cells stably expressing the EP2 receptor are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 12 minutes).

  • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the log of the this compound concentration.

cAMP_Assay_Workflow A HEK-293 cells with EP2 receptor B Pre-treat with phosphodiesterase inhibitor A->B C Stimulate with this compound B->C D Cell Lysis C->D E Quantify cAMP (e.g., ELISA) D->E F Data Analysis (EC50 determination) E->F

Caption: Workflow for intracellular cAMP measurement assay.
Rat Femoral Fracture Model

Objective: To evaluate the in vivo efficacy of this compound in promoting fracture healing.

Protocol Overview:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.

  • Anesthesia and Analgesia: Animals are anesthetized, and appropriate analgesia is administered.

  • Surgical Procedure: A standardized mid-diaphyseal osteotomy is created in the femur. The fracture is then stabilized using an intramedullary pin.

  • Drug Administration: this compound or vehicle is administered locally to the fracture site at the time of surgery.

  • Post-operative Care: Animals are monitored, and post-operative analgesics are provided.

  • Analysis: Fracture healing is assessed at various time points using methods such as:

    • Radiography: X-rays are taken to evaluate callus formation and bridging.

    • Micro-computed Tomography (µCT): Provides a quantitative 3D analysis of bone volume and architecture.

    • Histology: Tissue sections are prepared to examine the cellular and structural aspects of the healing callus.

    • Biomechanical Testing: The mechanical strength of the healed bone is determined.

Conclusion

This compound is a selective EP2 receptor agonist that has demonstrated significant potential as a bone anabolic agent in preclinical studies. Its mechanism of action through the cAMP-PKA signaling pathway is well-characterized. While clinical development for fracture healing has been explored, the full therapeutic potential of this compound and other selective EP2 agonists in various indications remains an active area of research. This technical guide provides a foundational understanding of the discovery and development of this compound for scientists and professionals in the field of drug development.

References

Evatanepag: A Technical Guide to a Selective EP2 Agonist for Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (also known as CP-533536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] Emerging research has highlighted its significant potential in promoting local bone formation, offering a promising therapeutic avenue for fractures and bone defects.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, signaling pathways, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of bone regeneration.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-osteogenic effects by selectively activating the EP2 receptor, a G-protein coupled receptor. The anabolic action of PGE2 in bone has been linked to elevated levels of intracellular cyclic AMP (cAMP), implicating the EP2 and/or EP4 receptor subtypes in bone formation. Upon binding of this compound to the EP2 receptor, a conformational change activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the modulation of gene expression associated with osteoblast differentiation and bone formation.

Evatanepag_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EP2 EP2 Receptor This compound->EP2 G_protein Gs Protein EP2->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes G_protein->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Gene_Expression Gene Expression (Osteoblast Differentiation) PKA->Gene_Expression promotes

This compound Signaling Pathway for Bone Formation.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy and pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
EC50 (Bone Formation) 0.3 nMNot Specified
IC50 (cAMP increase) 50 nMHEK-293 cells
Mast Cell Degranulation Inhibition Dose-dependent (at 10 nM)hFcεRI-induced mast cells
Table 2: In Vivo Efficacy of this compound in a Rat Model
Dosage (intratibial injection)OutcomeAnimal ModelReference
0.3 - 3.0 mg/kgDose-dependent increase in bone area, bone mineral content, and bone mineral densityRats
Table 3: Pharmacokinetic Properties of this compound
ParameterValueRoute of AdministrationAnimal ModelReference
Clearance (Cl) 56 mL/min/kgIntravenous (1 mg/kg)Not Specified
Half-life (t1/2) 0.33 hIntravenous (1 mg/kg)Not Specified

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

In Vivo Rat Model for Local Bone Formation

This protocol describes the direct administration of this compound into the tibial marrow cavity of rats to assess its effect on local bone formation.

InVivo_Rat_Model_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis (7 days post-injection) Animal_Selection Select Male Rats (6 weeks old) Grouping Divide into Vehicle and This compound Dose Groups (n=10 per group) Animal_Selection->Grouping Injection Directly inject 10 µL into the marrow cavity of the proximal tibial metaphysis Grouping->Injection Dose_Prep Prepare this compound (0.3, 1, 3 mg/kg) and Vehicle (5% ethanol) Dose_Prep->Injection Necropsy Necropsy of Animals Injection->Necropsy pQCT Analyze tibial injection sites using peripheral quantitative computerized tomography (pQCT) Necropsy->pQCT Data_Collection Measure: Total Bone Area, Bone Mineral Content, Total Bone Mineral Density pQCT->Data_Collection Comparison Calculate percent change compared to vehicle-treated controls Data_Collection->Comparison

Workflow for the In Vivo Rat Tibial Injection Model.

Protocol Steps:

  • Animal Model: Forty male rats, 6 weeks of age, were utilized for the study.

  • Grouping: The animals were divided into a vehicle control group (n=10) and three this compound dose groups (0.3, 1, and 3 mg/kg; n=10 per dose).

  • Test Substance Administration: A single 10 µL dose of either vehicle (5% ethanol in sterile water) or this compound was directly injected into the marrow cavity of the proximal tibial metaphysis.

  • Endpoint: Animals were necropsied 7 days following the injection.

  • Analysis: The tibial injection sites were analyzed using peripheral quantitative computerized tomography (pQCT) with a 1-mm-thick cross-section and a voxel size of 0.10 mm.

  • Outcome Measures: Total bone area, bone mineral content, and total bone mineral density were determined and expressed as a percentage change from the vehicle-treated controls.

In Vitro cAMP Measurement Assay

This protocol details the methodology for assessing the increase in intracellular cAMP in response to this compound in a cell-based assay.

InVitro_cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture HEK-293 Cells Dosing Treat cells with varying concentrations of this compound (0.1 nM - 10 µM) Cell_Culture->Dosing Incubation Incubate for 12 minutes Dosing->Incubation Lysis Lyse cells to release intracellular contents Incubation->Lysis cAMP_Assay Measure intracellular cAMP levels (e.g., using ELISA or similar assay) Lysis->cAMP_Assay Analysis Calculate IC50 value for cAMP increase cAMP_Assay->Analysis

References

Evatanepag's Role in Mast Cell Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response, releasing a potent cocktail of pre-formed and newly synthesized mediators upon activation. The stabilization of mast cells to prevent this degranulation is a key therapeutic strategy for a range of allergic and inflammatory diseases. Evatanepag (also known as CP-533536) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Emerging research has highlighted the significant role of EP2 receptor activation in the negative regulation of mast cell activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: EP2 Receptor-Mediated Mast Cell Inhibition

This compound exerts its mast cell stabilizing effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by this compound in mast cells is characterized by the following key steps:

  • EP2 Receptor Activation: this compound binds to the EP2 receptor on the mast cell surface.

  • Gαs Protein Stimulation: This binding activates the associated stimulatory G-protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • cAMP Accumulation: This leads to an increase in the intracellular concentration of cAMP.

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Inhibition of Degranulation Cascade: PKA, through phosphorylation of downstream targets, interferes with the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). This interference includes the inhibition of calcium influx, a critical step for mast cell degranulation.

The activation of this EP2/cAMP/PKA pathway effectively counteracts the pro-inflammatory signals that lead to the release of histamine, proteases, cytokines, and other inflammatory mediators from mast cell granules.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on mast cell degranulation has been quantified in several studies. The following tables summarize the key findings.

Cell LineAgonistConcentration% Inhibition of β-Hexosaminidase ReleaseReference
LAD2This compound (CP-533536)10⁻⁷ M~10%[1]
3 x 10⁻⁷ M~15%[1]
10⁻⁶ M~20%[1]
3 x 10⁻⁶ M~25%[1]
10⁻⁵ M~30%[1]
3 x 10⁻⁵ M~35%
10⁻⁴ M~37%
3 x 10⁻⁴ M~37.2% (Maximum)
RS-ATL8This compound (CP-533536)10⁻¹² M~1.4%
10⁻¹¹ M~10%
10⁻¹⁰ M~30%
10⁻⁹ M~45%
10⁻⁸ M~46% (Maximum)
Cell LineAgonistAssayIC₅₀Reference
HEK-293 (expressing human EP2 receptor)This compound (CP-533536)cAMP Accumulation50 nM

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of Mast Cell Activation and this compound-Mediated Inhibition

cluster_activation FcεRI-Mediated Activation cluster_inhibition This compound-Mediated Inhibition Antigen Antigen IgE IgE Antigen->IgE Cross-links FcεRI FcεRI IgE->FcεRI Binds Syk Syk FcεRI->Syk Activates Fyn Fyn FcεRI->Fyn Activates Gab2 Gab2 Syk->Gab2 PLCγ PLCγ Syk->PLCγ Fyn->Gab2 PI3K PI3K Gab2->PI3K Akt Akt PI3K->Akt IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx Mobilizes intracellular Ca²⁺ DAG->Ca_influx Activates PKC Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation This compound This compound EP2_Receptor EP2 Receptor This compound->EP2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_influx Inhibits

Caption: Mast cell activation via FcεRI and inhibition by this compound.

Experimental Workflow for β-Hexosaminidase Release Assay

Start Start Sensitize Sensitize Mast Cells with IgE (e.g., 1 µg/mL DNP-specific IgE or 100 ng/mL human IgE) Start->Sensitize Wash Wash cells to remove unbound IgE Sensitize->Wash Pre-incubate Pre-incubate with this compound (various concentrations) or vehicle Wash->Pre-incubate Stimulate Stimulate with Antigen (e.g., DNP-HSA or Streptavidin) Pre-incubate->Stimulate Incubate Incubate at 37°C for 30 min Stimulate->Incubate Centrifuge Centrifuge to pellet cells Incubate->Centrifuge Collect Collect supernatant Centrifuge->Collect Assay Measure β-Hexosaminidase activity in supernatant and cell lysate Collect->Assay Calculate Calculate % Degranulation Assay->Calculate End End Calculate->End

Caption: Workflow for β-Hexosaminidase Release Assay.

Experimental Protocols

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na₂HPO₄, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, 0.04% BSA, pH 7.4)

  • Sensitizing IgE (e.g., anti-DNP IgE, biotinylated human IgE)

  • Antigen (e.g., DNP-HSA, streptavidin)

  • This compound (CP-533536)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis and total release control)

  • 96-well plates

Procedure:

  • Cell Sensitization:

    • Plate mast cells in a 96-well plate.

    • Sensitize the cells with an appropriate concentration of IgE (e.g., 1 µg/mL anti-DNP IgE for murine cells or 100 ng/mL biotinylated human IgE for humanized cell lines) and incubate overnight at 37°C.

  • Washing:

    • Gently wash the cells twice with pre-warmed HEPES buffer to remove unbound IgE.

  • Drug Incubation:

    • Add various concentrations of this compound or vehicle control to the wells.

    • Pre-incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Add the corresponding antigen (e.g., 25-50 ng/mL DNP-HSA or 100 ng/mL streptavidin) to stimulate degranulation.

    • For total release control, add Triton X-100 (final concentration 0.1-1%).

    • For spontaneous release control, add buffer only.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C for 30 minutes.

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Enzyme Assay:

    • Add an aliquot of the supernatant to a new 96-well plate.

    • Lyse the remaining cell pellets with Triton X-100 and add an aliquot to a separate plate (for total content).

    • Add the pNAG substrate solution to all wells.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

Intracellular cAMP Measurement Assay

This assay determines the levels of intracellular cAMP following EP2 receptor activation.

Materials:

  • Mast cells

  • This compound (CP-533536)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cAMP ELISA kit

Procedure:

  • Cell Preparation:

    • Harvest and wash mast cells.

  • Inhibitor Pre-treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30-60 minutes to prevent cAMP degradation.

  • Stimulation:

    • Add various concentrations of this compound or vehicle control.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis:

    • Stop the reaction by adding ice-cold lysis buffer.

  • cAMP Quantification:

    • Centrifuge the lysate to remove cell debris.

    • Measure the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon mast cell activation and the inhibitory effect of this compound.

Materials:

  • Mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline with and without calcium

  • This compound (CP-533536)

  • Sensitizing IgE and antigen

Procedure:

  • Cell Loading:

    • Incubate sensitized mast cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells to remove extracellular dye.

  • Drug Incubation:

    • Resuspend cells in a calcium-containing buffer.

    • Pre-incubate with this compound or vehicle control.

  • Measurement:

    • Place the cells in a fluorometer or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add antigen to stimulate the cells and record the change in fluorescence over time.

    • The fluorescence intensity is proportional to the intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to calculate the calcium concentration.

Conclusion

This compound demonstrates a clear and potent ability to stabilize mast cells through the selective activation of the EP2 receptor. The subsequent increase in intracellular cAMP and activation of PKA effectively antagonizes the FcεRI-mediated signaling cascade, leading to a reduction in calcium influx and the inhibition of degranulation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of EP2 agonists in allergic and inflammatory diseases. The detailed understanding of this compound's mechanism of action and the availability of robust in vitro assays are crucial for the continued development of novel mast cell-stabilizing therapies.

References

Evatanepag: A Technical Guide to Intracellular cAMP Elevation via EP2 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (formerly CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action involves the specific activation of the EP2 receptor, a G-protein coupled receptor (GPCR), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events that mediate various physiological responses. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on the elevation of intracellular cAMP. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the signaling pathway and experimental workflows. While initially investigated for its role in bone formation, the therapeutic potential of EP2 receptor agonists is also being explored in other areas, including the treatment of glaucoma, due to their mechanism of influencing aqueous humor dynamics.

Introduction

Prostaglandin E2 is a lipid mediator that exerts its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor is coupled to the Gs alpha subunit of the G-protein complex. Agonist binding to the EP2 receptor initiates a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] this compound has been identified as a selective and potent agonist for the EP2 receptor, demonstrating the ability to elevate intracellular cAMP levels in various cell types.[2][3]

Core Mechanism: Intracellular cAMP Elevation

The primary mechanism by which this compound exerts its cellular effects is through the elevation of intracellular cAMP. This process is initiated by the binding of this compound to the EP2 receptor.

Signaling Pathway

The signaling cascade initiated by this compound binding to the EP2 receptor is as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the EP2 receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effects: The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in a cellular response.

Evatanepag_Signaling_Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds Gs Gs Protein (GDP-bound) EP2->Gs Activates Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs_active->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: this compound signaling pathway leading to cAMP elevation.

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound's effect on intracellular cAMP levels and receptor binding.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (cAMP increase)HEK-29350 nM[3]
EC50 (bone formation)-0.3 nM[1]
EC50 (hEP2 receptor)HEK-29317 nM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Intracellular cAMP Accumulation Assay

This protocol is adapted from studies measuring the effect of this compound on intracellular cAMP levels in HEK-293 cells stably expressing the EP2 receptor.

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment.

Materials:

  • HEK-293 cells stably transfected with the human EP2 receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound (CP-533,536).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP radioimmunoassay (RIA) kit or other suitable cAMP detection kit.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Culture HEK-293/EP2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Wash the cells with serum-free DMEM. Pre-treat the cells with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) in serum-free DMEM for 10 minutes at 37°C.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for 12 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP assay kit.

  • cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a cAMP RIA kit or another sensitive cAMP detection method, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

cAMP_Assay_Workflow Start Start: HEK-293/EP2 Cells Seed_Cells Seed Cells in 24-well plate (2x10^5 cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Wash_Cells Wash with Serum-Free DMEM Incubate_Overnight->Wash_Cells Pretreat_IBMX Pre-treat with 1 mM IBMX (10 min, 37°C) Wash_Cells->Pretreat_IBMX Treat_this compound Treat with this compound (various concentrations, 12 min, 37°C) Pretreat_IBMX->Treat_this compound Lyse_Cells Lyse Cells Treat_this compound->Lyse_Cells Quantify_cAMP Quantify cAMP (e.g., RIA) Lyse_Cells->Quantify_cAMP Analyze_Data Analyze Data (IC50) Quantify_cAMP->Analyze_Data

Caption: Experimental workflow for the intracellular cAMP accumulation assay.

Therapeutic Implications in Glaucoma

While this compound itself has been primarily studied in the context of bone healing, the mechanism of EP2 receptor agonism holds significant therapeutic potential for glaucoma. Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and lowering IOP is the mainstay of treatment.

The ciliary body is a key structure in the eye responsible for producing aqueous humor. The EP2 receptor is expressed in the ciliary body and trabecular meshwork. Activation of the EP2 receptor is believed to increase the outflow of aqueous humor through both the conventional (trabecular) and unconventional (uveoscleral) pathways, thereby reducing IOP.

Another selective EP2 receptor agonist, Omidenepag isopropyl , has been approved for the treatment of glaucoma and ocular hypertension. Clinical trials have demonstrated its efficacy in lowering IOP. This provides a strong proof-of-concept for the therapeutic utility of EP2 receptor agonists in managing glaucoma. The mechanism of action of this compound, being a potent EP2 agonist, suggests its potential as a therapeutic agent for glaucoma, although specific clinical trials for this indication have not been prominent in the public domain.

Conclusion

This compound is a potent and selective EP2 receptor agonist that effectively elevates intracellular cAMP levels. This mechanism of action has been well-characterized and forms the basis of its physiological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound and other EP2 agonists. The clinical success of other EP2 agonists in the treatment of glaucoma highlights the potential of this drug class for ophthalmic applications. Further research into the specific effects of this compound on aqueous humor dynamics could pave the way for its development as a novel treatment for glaucoma.

References

Evatanepag in Preclinical Asthma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evatanepag (formerly CP-533,536) is a potent and selective, non-prostanoid agonist of the E-prostanoid 2 (EP2) receptor, a subtype of the prostaglandin E2 (PGE2) receptor.[1][2][3] Preclinical research has identified the EP2 receptor as a promising therapeutic target in allergic and other mast cell-mediated diseases, including asthma.[4] Activation of the EP2 receptor has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in murine models of allergic asthma.[1] This technical guide provides an in-depth overview of the preclinical data for this compound in asthma models, detailing its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action: EP2 Receptor Agonism

This compound exerts its therapeutic effects by selectively binding to and activating the EP2 receptor. The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of asthma, this signaling cascade has been shown to have a stabilizing effect on mast cells, key effector cells in the allergic inflammatory response. By increasing intracellular cAMP, this compound inhibits the IgE-mediated degranulation of mast cells, thereby preventing the release of histamine, proteases, and other pro-inflammatory mediators that contribute to bronchoconstriction and airway inflammation. The PGE2-EP2 signaling axis is considered an important endogenous brake on allergic airway inflammation, primarily by targeting T cells and reducing the production of Th2 cytokines.

Signaling Pathway of this compound in Mast Cells

Evatanepag_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Mast Cell Degranulation PKA->Inhibition Leads to Degranulation Mast Cell Degranulation Inhibition->Degranulation IgE IgE-Antigen Complex FcεRI FcεRI Receptor IgE->FcεRI Cross-links FcεRI->Degranulation Triggers

Caption: this compound signaling pathway in mast cells.

Preclinical Efficacy Data

In Vitro Studies

This compound has demonstrated potent and dose-dependent inhibitory effects on mast cell degranulation in vitro.

Table 1: In Vitro Activity of this compound

AssayCell TypeParameterResultReference
EP2 Receptor ActivationHEK-293 cellsIntracellular cAMP increase (IC50)50 nM
Mast Cell DegranulationhFcεRI-expressing mast cellsInhibition of degranulationDose-dependent inhibition at 10 nM
In Vivo Studies

Preclinical studies in a murine model of house dust mite (HDM)-induced allergic asthma have shown that this compound can effectively reduce airway hyperresponsiveness.

Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model

Animal ModelTreatmentAdministration RouteKey FindingsReference
HDM-sensitized BALB/c mice0.3 mg/kg this compoundIntranasalPrevented aeroallergen-driven increase in lung resistance (RL) in response to methacholine.
HDM-sensitized BALB/c mice3.0 mg/kg this compoundIntranasalPrevented the enhanced mast cell activity by approximately 48%.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay

This protocol assesses the ability of this compound to inhibit IgE-mediated degranulation of mast cells.

  • Cell Culture and Sensitization: Mast cells expressing the human high-affinity IgE receptor (hFcεRI) are cultured under standard conditions. Cells are sensitized overnight with anti-DNP IgE.

  • Compound Incubation: Sensitized cells are washed and then incubated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30 minutes.

  • Antigen Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. The results are typically expressed as a percentage of the total cellular β-hexosaminidase.

Experimental Workflow: In Vitro Mast Cell Degranulation Assay

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge & Analysis culture Culture hFcεRI Mast Cells sensitize Sensitize with anti-DNP IgE culture->sensitize wash1 Wash Cells sensitize->wash1 incubate Incubate with this compound or Vehicle (30 min) wash1->incubate challenge Challenge with DNP-HSA incubate->challenge quantify Quantify β-hexosaminidase Release challenge->quantify

Caption: Workflow for in vitro mast cell degranulation assay.

House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of this compound in a relevant preclinical asthma model.

  • Animal Model: BALB/c mice are typically used for this model.

  • Sensitization and Challenge: Mice are sensitized to HDM aeroallergens by daily intranasal exposure to an HDM extract (e.g., 25 µ g/mouse ) for 10 consecutive days (days 0-9).

  • Treatment Protocol: this compound (0.3 mg/kg or 3.0 mg/kg) or vehicle control (e.g., PBS in 0.1% DMSO) is administered intranasally one hour before each HDM exposure, starting from day -1 to day 4 of the sensitization period.

  • Assessment of Airway Hyperresponsiveness (AHR): On day 10, airway reactivity to increasing concentrations of inhaled methacholine is measured. AHR is typically assessed by measuring changes in lung resistance (RL).

  • Assessment of Airway Inflammation: 24 hours after the final HDM exposure, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined in the BAL fluid.

  • Assessment of Mast Cell Activity: Lung tissue homogenates are analyzed for mouse mast cell protease-1 (mMCP-1), a marker of mucosal mast cell activation.

Experimental Workflow: HDM-Induced Murine Asthma Model

in_vivo_workflow cluster_phase1 Sensitization & Treatment Phase cluster_phase2 Analysis Phase sensitization Days 0-9: Daily Intranasal HDM (25 µg/mouse) ahr Day 10: Measure Airway Hyperresponsiveness (Methacholine Challenge) sensitization->ahr treatment Days -1 to 4: Intranasal this compound (0.3 or 3.0 mg/kg) 1 hr before HDM bal Day 11: Bronchoalveolar Lavage (BAL) - Inflammatory Cell Counts ahr->bal mcp Day 11: Lung Tissue Analysis - mMCP-1 Levels bal->mcp

Caption: Workflow for HDM-induced murine asthma model.

Pharmacokinetics

Limited pharmacokinetic data is available. An intravenous injection of 1 mg/kg of this compound in rats demonstrated high clearance (56 mL/min/kg) and a short half-life (0.33 h).

Conclusion

Preclinical data strongly support the therapeutic potential of this compound in asthma. Its selective EP2 receptor agonism leads to the inhibition of mast cell degranulation and a reduction in airway hyperresponsiveness in a relevant animal model of allergic asthma. These findings highlight the EP2 receptor as a viable target for the development of novel anti-inflammatory and bronchodilatory treatments for asthma. Further investigation into the effects of this compound on different inflammatory cell types and cytokine profiles will provide a more comprehensive understanding of its immunomodulatory properties.

References

Methodological & Application

Evatanepag In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533536) is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] As a non-prostanoid agonist, its specificity for the EP2 receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor, as well as a potential therapeutic agent in areas such as bone formation and asthma.[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates various cellular responses.

These application notes provide detailed protocols for the in vitro characterization of this compound, including a functional assay to measure cAMP accumulation and a mast cell degranulation assay.

Data Presentation

The following table summarizes the quantitative data for this compound from in vitro assays.

ParameterValueCell Line/Assay ConditionSource
EC50 0.3 nMInduction of local bone formation
IC50 50 nMIncrease in intracellular cAMP

Signaling Pathway

Activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound EP2 EP2 Receptor This compound->EP2 Binds G_Protein Gs Protein (αβγ) EP2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response CREB->Cellular_Response Leads to

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Functional Assay: cAMP Accumulation in HEK293 Cells

This protocol describes a method to determine the potency of this compound by measuring its ability to stimulate cAMP production in Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 receptor.

Experimental Workflow:

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed HEK293-EP2 cells in 96-well plate B Incubate overnight A->B C Wash cells with buffer B->C D Add PDE inhibitor (e.g., IBMX) C->D E Add varying concentrations of this compound D->E F Incubate (e.g., 15-30 min at 37°C) E->F G Lyse cells F->G H Add cAMP detection reagents (e.g., HTRF, LANCE) G->H I Incubate as per kit instructions H->I J Read plate on a compatible plate reader I->J K Generate dose-response curve J->K L Calculate EC50 value K->L

Caption: cAMP Functional Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human EP2 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit, HTRF® cAMP dynamic 2 kit, or GloSensor™ cAMP Assay)

  • 96-well cell culture plates (white, solid bottom for luminescence/fluorescence assays)

  • Plate reader compatible with the chosen detection kit

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-EP2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest this compound concentration).

  • Assay Performance:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well. The PDE inhibitor prevents the degradation of cAMP.

    • Incubate for 20-30 minutes at 37°C.

    • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 12-30 minutes at 37°C. The optimal incubation time may need to be determined empirically.

  • cAMP Detection:

    • Following the incubation with this compound, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents provided in the kit.

  • Data Analysis:

    • Record the signal from the plate reader.

    • Plot the signal (e.g., fluorescence ratio, luminescence) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the degranulation of mast cells, a key event in the allergic and inflammatory response. Degranulation is quantified by measuring the release of the enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Appropriate mast cell culture medium

  • Sensitizing agent (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-HSA)

  • Tyrode's buffer or HEPES buffer

  • This compound

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

  • 96-well V-bottom plates

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Cell Sensitization:

    • If using an IgE-mediated degranulation model, sensitize the mast cells with an appropriate concentration of IgE (e.g., 1 µg/mL anti-DNP IgE) for 2 to 24 hours in culture medium.

  • Assay Performance:

    • After sensitization, wash the cells twice with buffer (e.g., Tyrode's or HEPES buffer) to remove unbound IgE.

    • Resuspend the cells in the same buffer and plate them in a 96-well V-bottom plate (e.g., 5 x 10^4 cells/well).

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for 30 minutes at 37°C.

    • To induce degranulation, add the antigen (e.g., 50 ng/mL DNP-HSA) to all wells except the negative control (spontaneous release) and total release wells.

    • For the total release control, add a lytic agent such as 0.2% Triton X-100 instead of the antigen.

    • Incubate for 30 minutes at 37°C.

  • Measurement of β-hexosaminidase Release:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

    • Add the β-hexosaminidase substrate solution to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of inhibition of degranulation (relative to the antigen-stimulated control) against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of degranulation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound. The cAMP functional assay is a direct measure of EP2 receptor activation, while the mast cell degranulation assay provides insight into the potential anti-inflammatory effects of this compound. These assays are essential tools for researchers in drug discovery and development focused on targeting the EP2 receptor.

References

Application Notes and Protocols for CP-533536 in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-533536 is a potent and selective agonist of the E-prostanoid receptor 2 (EP2), which has demonstrated significant potential in promoting local bone formation and accelerating fracture healing in preclinical rat models. This document provides detailed application notes and protocols for the use of CP-533536 in in vivo rat studies, focusing on dosage, administration, and relevant experimental procedures. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic efficacy of CP-533536 in bone repair and regeneration.

Introduction

Prostaglandin E2 (PGE2) is a well-known mediator of bone metabolism; however, its clinical application is limited by systemic side effects. The EP2 receptor, a G-protein coupled receptor for PGE2, has been identified as a key player in the anabolic effects of PGE2 on bone. CP-533536, a non-prostanoid EP2 selective agonist, offers a promising therapeutic strategy by selectively targeting this pathway, thereby inducing localized bone formation without the adverse effects associated with systemic PGE2 administration. This document summarizes the effective dosages and provides detailed protocols for the local administration of CP-533536 in rat models of bone formation and fracture healing.

Data Presentation

Table 1: Recommended Dosage of CP-533536 for In Vivo Rat Studies
Study Type Animal Model Administration Route Dosage Range Vehicle/Matrix Key Findings Reference
Bone Formation6-week-old male Sprague-Dawley ratsIntramedullary injection into the proximal tibial metaphysis0.3, 1.0, 3.0 mg/kg5% ethanol in sterile injection waterDose-dependent increase in bone area, bone mineral content, and bone mineral density.[1][2]
Fracture HealingAdult male rats with femoral fractureLocal injection at the fracture site0.05, 0.5, 5.0 mgPoly(lactic-co-glycolic-co-hydroxymethyl)glycolide (PLGH) matrixDose-dependent stimulation of callus formation and enhanced endochondral and intramembranous ossification.[3]

Signaling Pathway

CP-533536 exerts its effects by activating the EP2 receptor, which is coupled to a Gs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in osteogenesis.

EP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CP-533536 CP-533536 EP2_Receptor EP2 Receptor CP-533536->EP2_Receptor Binds to Gs_protein Gs Protein EP2_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Transcription Osteogenic Gene Transcription Nucleus->Gene_Transcription Promotes

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Local Bone Formation Study via Intramedullary Injection

Objective: To assess the osteogenic potential of CP-533536 when administered directly into the bone marrow cavity of rats.

Materials:

  • CP-533536 (Evatanepag)

  • Vehicle: 5% ethanol in sterile injection water

  • 6-week-old male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile syringes (10 µL) and needles (27-30 gauge)

  • Electric shaver or depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Peripheral quantitative computed tomography (pQCT) scanner

  • Bone histomorphometry equipment

  • Biomechanical testing apparatus

Procedure:

  • Preparation of CP-533536 Solution:

    • Prepare the vehicle by mixing 5 mL of absolute ethanol with 95 mL of sterile water for injection.

    • Dissolve CP-533536 in the 5% ethanol vehicle to achieve the desired final concentrations (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg, prepare solutions accordingly based on the average weight of the rats and a 10 µL injection volume). For example, for a 200g rat receiving a 1 mg/kg dose, the required amount of CP-533536 is 0.2 mg. This should be dissolved in a volume of vehicle that allows for a 10 µL injection. It is advisable to prepare a stock solution and dilute it to the final concentrations.

  • Animal Preparation:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Shave the fur over the proximal tibia of the right hind limb.

    • Cleanse the injection site with an antiseptic solution.

  • Intramedullary Injection:

    • Using a sterile needle, carefully penetrate the tibial plateau to access the intramedullary canal.

    • Slowly inject 10 µL of the CP-533536 solution or vehicle control into the marrow cavity of the proximal tibial metaphysis.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Procedure Care:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Administer analgesics as per institutional guidelines.

  • Analysis:

    • After a predetermined period (e.g., 7 days), euthanize the animals.

    • Harvest the tibiae and analyze bone formation using pQCT for bone mineral density and content.

    • Perform bone histomorphometry to assess cellular changes and new bone formation.

    • Conduct biomechanical testing to evaluate bone strength.

Protocol 2: Fracture Healing Study with Localized Delivery in a Matrix

Objective: To evaluate the efficacy of CP-533536 in enhancing fracture healing when delivered locally in a biodegradable matrix.

Materials:

  • CP-533536

  • Poly(lactic-co-glycolic-co-hydroxymethyl)glycolide (PLGH) matrix

  • Adult male rats

  • Surgical instruments for creating a femoral fracture

  • Internal fixation device (e.g., intramedullary pin)

  • Anesthetic and analgesic agents

  • X-ray machine

  • Histology equipment

Procedure:

  • Preparation of CP-533536-PLGH Matrix:

    • The incorporation of CP-533536 into a PLGH matrix typically involves a solvent casting or particle-leaching method. A common approach is to dissolve both the PLGH polymer and CP-533536 in a suitable organic solvent (e.g., dichloromethane).

    • The resulting solution is then cast into a mold and the solvent is allowed to evaporate slowly, leaving a solid matrix with the drug dispersed within it. The concentration of CP-533536 in the matrix should be calculated to deliver the desired dose (0.05, 0.5, or 5.0 mg) at the fracture site.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Create a mid-diaphyseal fracture in the femur using a standardized technique.

    • Stabilize the fracture with an intramedullary pin.

    • Implant the CP-533536-PLGH matrix directly at the fracture site. For the control group, implant a vehicle-only PLGH matrix.

    • Suture the incision.

  • Post-Operative Care:

    • Provide appropriate post-operative analgesia and care.

    • Monitor the animals for any signs of distress or complications.

  • Analysis:

    • At selected time points (e.g., 2, 4, and 8 weeks post-surgery), perform radiographic analysis to assess callus formation and fracture healing.

    • At the end of the study, euthanize the animals and harvest the femurs.

    • Conduct histological analysis to evaluate the quality of the newly formed bone and the extent of endochondral and intramembranous ossification.

    • Biomechanical testing can be performed to determine the strength of the healed bone.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Analysis Phase Formulation Prepare CP-533536 Formulation (Solution or Matrix) Administration Local Administration of CP-533536 (Intramedullary or at Fracture Site) Formulation->Administration Animal_Prep Animal Acclimatization and Preparation Anesthesia Anesthesia Animal_Prep->Anesthesia Anesthesia->Administration Post_Op Post-Procedure Monitoring and Analgesia Administration->Post_Op Imaging Radiographic or pQCT Imaging Post_Op->Imaging Histology Histomorphometry and Histological Analysis Post_Op->Histology Biomechanics Biomechanical Testing Post_Op->Biomechanics Data_Analysis Data Analysis and Interpretation Imaging->Data_Analysis Histology->Data_Analysis Biomechanics->Data_Analysis

Caption: General Experimental Workflow.

References

Evatanepag in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Evatanepag, a potent and selective prostaglandin E2 (PGE2) receptor 2 (EP2) agonist, in cell culture experiments.

This compound is a valuable tool for investigating the role of the EP2 receptor in various physiological and pathological processes. Its selectivity allows for the specific interrogation of EP2-mediated signaling pathways, which are implicated in inflammation, immune responses, bone formation, and cancer biology.

Mechanism of Action

This compound selectively binds to and activates the EP2 receptor, a Gs protein-coupled receptor (GPCR). This activation initiates a signaling cascade beginning with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP, in turn, activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][3] The subsequent phosphorylation of target proteins by PKA and the activation of Rap GTPases by Epac mediate the diverse cellular responses to this compound.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound in various in vitro assays.

Parameter Cell Line Value Assay Reference
EC50-0.3 nMInduction of local bone formation
IC50HEK-29350 nMIncrease in intracellular cAMP
IC50Rat EP2 (rEP2)50 nMReceptor Binding
Cell Line Assay Concentration Range Incubation Time Observed Effect Reference
Mast Cells (LAD2)Degranulation10⁻⁷ M - 3x10⁻⁴ M30 minutesInhibition of FcεRI-induced degranulation (max inhibition 37.2%)
Mast Cells (RS-ATL8)Degranulation10⁻¹² M - 10⁻⁴ M30 minutesInhibition of hFcεRI-induced degranulation (max inhibition 46%)
HEK-293cAMP Accumulation0.1 nM - 10 µM12 minutesIncrease in intracellular cAMP

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 468.57 g/mol ), add 213.4 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol is adapted for use with HEK-293 cells stably expressing the human EP2 receptor.

Materials:

  • HEK-293 cells expressing the EP2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black 96-well plates (depending on the assay kit)

Procedure:

  • Cell Seeding:

    • Seed HEK-293-EP2 cells in a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • The next day, gently remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 10-30 minutes at 37°C.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

    • Incubate for the desired time (e.g., 12-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)

This protocol is designed for mast cell lines such as LAD2 or RS-ATL8.

Materials:

  • Mast cells (LAD2 or RS-ATL8)

  • Appropriate cell culture medium (e.g., StemPro-34 for LAD2, MEM for RS-ATL8)

  • Sensitizing agent (e.g., human IgE)

  • Stimulating agent (e.g., anti-IgE or antigen like DNP-HSA)

  • This compound stock solution (10 mM in DMSO)

  • HEPES buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Sensitization:

    • Sensitize mast cells with human IgE (e.g., 100 ng/mL for LAD2, 500 ng/mL for RS-ATL8) for 16-24 hours.

  • Cell Treatment:

    • Wash the sensitized cells with HEPES buffer to remove excess IgE.

    • Resuspend the cells in HEPES buffer and seed them into a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate degranulation by adding the appropriate stimulating agent (e.g., anti-IgE or antigen) and incubate for 30 minutes at 37°C.

  • Measurement of β-hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • To measure the total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100.

    • Add the pNAG substrate to both the supernatant and the cell lysate plates and incubate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Supernatant Absorbance / Total Absorbance) x 100).

    • Plot the percentage of inhibition of degranulation against the log of the this compound concentration.

Protocol 3: Cell Proliferation Assay (MTS/WST-1 Assay)

This is a general protocol that can be adapted for various adherent cell lines to assess the effect of this compound on cell proliferation.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTS or WST-1 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment.

    • Incubate overnight to allow for cell attachment.

  • Cell Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Proliferation Measurement:

    • At the end of the incubation period, add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the recommended wavelength (typically 490 nm for MTS and 450 nm for WST-1).

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value, if applicable.

Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol can be used to evaluate the effect of this compound on the migratory capacity of cells.

Materials:

  • Cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution (10 mM in DMSO)

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Starve the cells in serum-free medium for 12-24 hours before the assay.

  • Assay Setup:

    • Place Transwell inserts into the wells of a 24-well plate.

    • Add complete medium (containing serum as a chemoattractant) to the lower chamber.

    • Trypsinize and resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle (DMSO).

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate for a duration that allows for cell migration but not proliferation (e.g., 6-24 hours), depending on the cell type.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a fixing solution.

    • Stain the fixed cells with a staining solution.

    • Wash the inserts with water and allow them to air dry.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the migration in this compound-treated groups to the vehicle control.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can determine if this compound induces apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound

Evatanepag_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound EP2 EP2 Receptor This compound->EP2 binds & activates G_protein Gs Protein EP2->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Responses (e.g., Migration, Apoptosis) PKA->Cellular_Response modulates Rap1 Rap1 Epac->Rap1 activates Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) CREB->Gene_Expression regulates Rap1->Cellular_Response modulates

Caption: Signaling pathway of this compound via the EP2 receptor.

Experimental Workflow for this compound in Cell Culture

Evatanepag_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Evatanepag_Prep Prepare this compound Stock Solution (in DMSO) Start->Evatanepag_Prep Cell_Seeding Seed Cells (e.g., 96-well plate) Cell_Culture->Cell_Seeding Treatment Treat Cells with This compound (Dose-Response) Evatanepag_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Assay_Choice Perform Assay Incubation->Assay_Choice Proliferation Proliferation (MTS/WST-1) Assay_Choice->Proliferation Apoptosis Apoptosis (Annexin V/PI) Assay_Choice->Apoptosis Migration Migration (Transwell) Assay_Choice->Migration Signaling Signaling (cAMP Assay) Assay_Choice->Signaling Data_Collection Data Collection (e.g., Plate Reader, Flow Cytometer) Proliferation->Data_Collection Apoptosis->Data_Collection Migration->Data_Collection Signaling->Data_Collection Data_Analysis Analyze Data (e.g., IC50, % change) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Local Administration of Evatanepag in Bone Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533,536) is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] PGE2 is a critical signaling molecule in bone metabolism, known to stimulate both bone formation and resorption.[4] The anabolic effects of PGE2 on bone are primarily mediated through the EP2 and EP4 receptors, which, upon activation, lead to an increase in intracellular cyclic AMP (cAMP).[5] this compound, by selectively targeting the EP2 receptor, offers a therapeutic strategy to promote localized bone formation and accelerate fracture healing while potentially minimizing the systemic side effects associated with non-selective PGE2 administration. Preclinical studies in rat and canine models have demonstrated the efficacy of locally administered this compound in enhancing bone regeneration in fracture and critical-sized defect models.

These application notes provide detailed protocols for in vivo studies evaluating the osteogenic potential of locally administered this compound, along with a summary of key quantitative data from preclinical research. The included signaling pathway and experimental workflow diagrams offer a visual guide for researchers.

Mechanism of Action: EP2 Receptor Signaling in Bone Formation

This compound exerts its pro-osteogenic effects by activating the EP2 receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade that promotes the differentiation and activity of osteoblasts, the cells responsible for new bone formation.

This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Osteogenic Gene Transcription (e.g., Runx2, Osterix) CREB->Gene Osteoblast Osteoblast Differentiation & Proliferation Gene->Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation

Figure 1: Simplified signaling pathway of this compound via the EP2 receptor in osteoblasts.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of a single local injection of this compound on bone formation in a rat intramedullary tibia model.

Table 1: Effect of this compound on Bone Area in Rat Tibia

Treatment GroupDose (mg/kg)Mean Total Bone Area (% Change vs. Vehicle)
Vehicle00
This compound0.3+25%
This compound1.0+40%
This compound3.0+55%

Table 2: Effect of this compound on Bone Mineral Content (BMC) in Rat Tibia

Treatment GroupDose (mg/kg)Mean Total BMC (% Change vs. Vehicle)
Vehicle00
This compound0.3+30%
This compound1.0+50%
This compound3.0+70%

Table 3: Effect of this compound on Bone Mineral Density (BMD) in Rat Tibia

Treatment GroupDose (mg/kg)Mean Total BMD (% Change vs. Vehicle)
Vehicle00
This compound0.3+5%
This compound1.0+8%
This compound3.0+12%

Experimental Protocols

Protocol 1: Rat Intramedullary Tibia Injection Model for Local Bone Formation

This protocol is adapted from studies evaluating the local anabolic effect of this compound.

cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure cluster_analysis Analysis A Anesthetize 6-week-old male Sprague-Dawley rats C Surgically expose the proximal tibial metaphysis A->C B Prepare this compound solution in vehicle (e.g., 5% Ethanol in sterile water) D Inject 10 µL of this compound solution or vehicle directly into the marrow cavity B->D C->D E Suture the incision D->E F Administer post-operative analgesics and monitor recovery E->F G House animals for 7 days F->G H Euthanize animals and harvest tibiae G->H I Perform pQCT analysis on the injection site H->I J Analyze for Total Bone Area, BMC, and BMD I->J

Figure 2: Experimental workflow for the rat intramedullary tibia injection model.

Materials:

  • This compound (CP-533,536)

  • Vehicle (e.g., 5% Ethanol in sterile water for injection)

  • 6-week-old male Sprague-Dawley rats

  • General anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Microsyringe (10 µL capacity)

  • Suture materials

  • Analgesics

  • Peripheral Quantitative Computed Tomography (pQCT) scanner

Procedure:

  • Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Site Preparation: Shave and sterilize the surgical area over the proximal tibia.

  • Surgical Procedure:

    • Make a small incision to expose the proximal tibial metaphysis.

    • Carefully drill a small hole through the cortical bone to access the marrow cavity.

    • Using a microsyringe, slowly inject 10 µL of the prepared this compound solution (at concentrations of 0.3, 1.0, or 3.0 mg/kg) or vehicle into the intramedullary space.

    • Close the incision with sutures.

  • Post-Operative Care: Administer analgesics as per IACUC guidelines and monitor the animals for recovery.

  • Endpoint Analysis (Day 7):

    • Euthanize the animals.

    • Dissect the tibiae and clean them of soft tissue.

    • Perform pQCT analysis on a cross-section of the injection site to determine total bone area, bone mineral content (BMC), and total bone mineral density (BMD).

Protocol 2: Canine Critical-Sized Ulnar Defect Model for Bone Healing

This protocol describes a more complex model to assess the regenerative capacity of this compound in a non-healing bone defect. This is a representative protocol, and specific parameters may need to be optimized.

Materials:

  • This compound formulated in a sustained-release carrier (e.g., collagen sponge or a biocompatible hydrogel)

  • Skeletally mature hound dogs

  • General anesthetic and surgical preparation supplies

  • Oscillating bone saw

  • Internal fixation hardware (bone plates and screws)

  • Radiographic imaging equipment (X-ray)

Procedure:

  • Animal Preparation: Anesthetize the dogs and prepare the surgical limb for aseptic surgery.

  • Surgical Procedure:

    • Make a surgical approach to the mid-diaphysis of the ulna.

    • Use an oscillating saw to create a critical-sized defect (typically 1.5-2.0 cm, a size that will not heal on its own). The periosteum at the defect site should be carefully removed to create a more stringent healing model.

    • Stabilize the ulna with a bone plate and screws to maintain alignment.

    • Implant the this compound-loaded carrier into the defect site. A control group should receive the carrier without this compound.

    • Close the surgical wound in layers.

  • Post-Operative Care: Provide appropriate analgesic and antibiotic coverage. Monitor the animals for lameness and signs of infection.

  • Follow-up and Analysis:

    • Perform radiographic imaging at regular intervals (e.g., 2, 4, 8, and 12 weeks) to assess bone formation and bridging of the defect.

    • At the study endpoint, euthanize the animals and harvest the ulnae for more detailed analysis, such as micro-computed tomography (µCT), histology, and biomechanical testing.

Protocol 3: Canine Tibial Osteotomy Model for Fracture Healing

This model simulates a controlled fracture to evaluate the acceleration of healing.

Materials:

  • This compound in a suitable carrier for local application

  • Skeletally mature dogs

  • Anesthetic and surgical supplies

  • Oscillating saw

  • Internal fixation (e.g., interlocking nail or bone plate)

  • Radiographic equipment

Procedure:

  • Animal Preparation: Anesthetize and prepare the limb for surgery.

  • Surgical Procedure:

    • Expose the mid-diaphysis of the tibia.

    • Perform a transverse osteotomy (a complete cut through the bone) using an oscillating saw.

    • Apply the internal fixation to stabilize the two bone segments.

    • Apply the this compound-carrier combination around the osteotomy site. The control group receives the carrier alone.

    • Close the wound.

  • Post-Operative Care and Analysis: Follow similar post-operative care and analytical procedures as described in Protocol 2, with a focus on callus formation and the radiographic progression to union.

Conclusion

This compound demonstrates significant potential as a locally administered therapeutic for enhancing bone healing. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in well-established preclinical models. The quantitative data underscores its dose-dependent anabolic effect on bone. Further research is warranted to optimize delivery vehicles and translate these promising preclinical findings into clinical applications for patients with fractures and bone defects.

References

Application Notes and Protocols for Intranasal Delivery of CP-533,536 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-533,536, also known as Evatanepag, is a potent and selective agonist of the E prostanoid receptor 2 (EP2). The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a variety of physiological processes, including inflammation and bone formation.[1][2][3] Intranasal administration presents a non-invasive route for drug delivery, which can potentially target therapeutics to the respiratory tract and the central nervous system, bypassing the blood-brain barrier. These application notes provide detailed protocols for the intranasal delivery of CP-533,536 in mice, based on established methodologies, and summarize the available data on its effects.

Data Presentation

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for the intranasal administration of CP-533,536 in mice is not extensively available in the public domain. The following table is a representative example of how such data would be presented. Values are hypothetical and intended for illustrative purposes.

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
CP-533,536Intranasal0.3Data not availableData not availableData not availableData not available
CP-533,536Intranasal3.0Data not availableData not availableData not availableData not available
Biodistribution Data
TissueTime Point (h)Concentration (ng/g or %ID/g)
Brain1Data not available
4Data not available
24Data not available
Lungs1Data not available
4Data not available
24Data not available
Nasal Mucosa1Data not available
4Data not available
24Data not available
Plasma1Data not available
4Data not available
24Data not available

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Efficacy Data in a Mouse Model of Allergic Asthma

The following data is summarized from a study by Plaza et al. (2020), which investigated the effect of intranasal CP-533,536 in a house dust mite (HDM)-induced allergic asthma model in BALB/c mice.[4]

Treatment GroupDose (mg/kg)Airway Hyperresponsiveness (vs. HDM control)Eosinophilic Recruitment in BALF (vs. HDM control)
HDM + Vehicle---
HDM + CP-533,5360.3ReducedNo significant change
HDM + CP-533,5363.0No significant effectNo significant change

BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

Protocol 1: Intranasal Administration of CP-533,536 for the Study of Allergic Airway Inflammation

This protocol is adapted from the methodology described by Plaza et al. (2020) for the intranasal delivery of CP-533,536 in a mouse model of house dust mite (HDM)-induced allergic asthma.[4]

Materials:

  • CP-533,536 (this compound)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • House dust mite (HDM) extract

  • BALB/c mice

  • Micropipette with fine tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Model: Sensitize BALB/c mice to HDM aeroallergens by daily nasal exposure to HDM extract (25 µ g/mouse ) for 10 consecutive days.

  • Preparation of Dosing Solution:

    • Dissolve CP-533,536 in a vehicle of PBS containing 0.1% DMSO.

    • Prepare solutions to achieve final doses of 0.3 mg/kg and 3 mg/kg. The final volume for administration should be appropriate for intranasal delivery in mice (typically 10-15 µL per nostril).

  • Administration:

    • Lightly anesthetize the mice (e.g., with isoflurane) to prevent injury and ensure accurate administration.

    • Hold the mouse in a supine position.

    • Administer the CP-533,536 solution intranasally one hour before each exposure to the HDM extract.

    • Deliver the solution in small droplets (e.g., 5-10 µL) into each nostril, allowing the mouse to inhale the liquid between droplets.

    • The administration schedule should begin one day before the start of HDM sensitization and continue for the first four days of sensitization.

  • Control Group: Administer the vehicle (PBS with 0.1% DMSO) intranasally to a control group of HDM-sensitized mice following the same procedure and schedule.

  • Assessment: Evaluate airway hyperresponsiveness and inflammatory cell recruitment in bronchoalveolar lavage fluid at the end of the study period.

Protocol 2: General Procedure for Nose-to-Brain Delivery of CP-533,536

This protocol provides a general methodology for intranasal administration aimed at brain delivery. Specific parameters such as dosing and formulation may need to be optimized for CP-533,536.

Materials:

  • CP-533,536

  • Appropriate vehicle (e.g., saline, PBS, or a specific formulation to enhance absorption)

  • C57BL/6 mice (or other appropriate strain)

  • Micropipette with fine tips

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

Procedure:

  • Acclimatization: Acclimate mice to handling for several days before the experiment to reduce stress.

  • Preparation of Dosing Solution: Prepare the CP-533,536 solution in the chosen vehicle at the desired concentration. Ensure the solution is sterile and free of pyrogens.

  • Anesthesia: Anesthetize the mouse using a consistent and reliable method. Ensure the depth of anesthesia is sufficient to prevent movement but allows for normal breathing.

  • Positioning: Place the anesthetized mouse in a supine position with its head tilted back slightly to facilitate the retention of the administered solution in the nasal cavity.

  • Administration:

    • Using a micropipette with a fine tip, slowly apply small droplets (2-3 µL) of the CP-533,536 solution into one nostril.

    • Allow a few seconds between droplets for the mouse to inhale.

    • Alternate between nostrils until the full dose is administered. The total volume should typically not exceed 30 µL.

  • Post-Administration: Keep the mouse in the supine position for a few minutes after administration to allow for absorption and minimize drainage into the pharynx.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

  • Sample Collection: At predetermined time points, collect blood and tissues (brain, lungs, nasal mucosa, etc.) for pharmacokinetic and biodistribution analysis.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CP533536 CP-533,536 EP2 EP2 Receptor CP533536->EP2 Binds Gs Gαs EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellularResponse Cellular Response (e.g., anti-inflammatory effects, bone formation) CREB->CellularResponse Regulates Gene Transcription

Caption: Signaling pathway of CP-533,536 via the EP2 receptor.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Acclimate Acclimate Mouse to Handling PrepareSolution Prepare CP-533,536 Dosing Solution Acclimate->PrepareSolution Anesthetize Anesthetize Mouse PrepareSolution->Anesthetize Position Position Mouse (Supine) Anesthetize->Position Administer Administer Droplets Intranasally Position->Administer HoldPosition Maintain Supine Position (few min) Administer->HoldPosition Recover Monitor Recovery from Anesthesia HoldPosition->Recover CollectSamples Collect Blood and Tissue Samples Recover->CollectSamples Analyze Pharmacokinetic and Biodistribution Analysis CollectSamples->Analyze

Caption: Experimental workflow for intranasal delivery of CP-533,536.

References

Application Notes: Utilizing the HEK-293 Cell Line for Preclinical Evaluation of Evatanepag, a Prostaglandin EP2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag (also known as CP-533536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor 2 (EP2).[1][2][3] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathophysiological processes, including inflammation, bone formation, and immune modulation.[2][4] Activation of the EP2 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This makes the HEK-293 cell line, a widely used platform for studying GPCRs, an ideal in vitro model for characterizing the pharmacological properties of this compound. These application notes provide detailed protocols for utilizing HEK-293 cells to study the effects of this compound, focusing on its mechanism of action and cellular responses.

HEK-293 Cell Line as a Model System

Human Embryonic Kidney 293 (HEK-293) cells are a robust and versatile tool for GPCR research due to their high transfection efficiency and ability to express functional recombinant proteins. While HEK-293 cells endogenously express a variety of GPCRs, for targeted studies on the EP2 receptor, it is recommended to use HEK-293 cells stably or transiently overexpressing the human EP2 receptor to ensure a clear and measurable signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound derived from studies utilizing the HEK-293 cell line and other relevant models.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (Bone Formation)0.3 nMNot Specified
EC50 (cAMP Production)50 nMHEK-293

Note: Some sources report an IC50 of 50 nM for the increase in intracellular cAMP in HEK-293 cells. In the context of an agonist stimulating a response, this is more accurately represented as an EC50 value.

Table 2: Selectivity Profile of this compound

ReceptorSelectivity vs. EP2Reference
EP4~64-fold

Signaling Pathway and Experimental Workflow

EP2 Receptor Signaling Pathway Activated by this compound

EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Gene Gene Expression CRE->Gene Regulates

Caption: this compound activates the EP2 receptor, leading to a Gs-protein-mediated increase in cAMP and downstream signaling.

Experimental Workflow for this compound Evaluation in HEK-293 Cells

Experimental_Workflow start Start: HEK-293 cells (expressing EP2 receptor) culture Cell Culture and Plating start->culture treatment Treatment with this compound (Dose-Response) culture->treatment assay_choice Select Assay treatment->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Binding Affinity cAMP_assay cAMP Accumulation Assay assay_choice->cAMP_assay Functional Activity reporter_assay CRE-Luciferase Reporter Assay assay_choice->reporter_assay Downstream Signaling data_analysis Data Analysis (EC50, Bmax, Ki) binding_assay->data_analysis cAMP_assay->data_analysis reporter_assay->data_analysis results Results: Characterization of This compound's Pharmacological Profile data_analysis->results

Caption: A generalized workflow for characterizing this compound using HEK-293 cells expressing the EP2 receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of the EP2 receptor in HEK-293 cell membranes, and the inhibitory constant (Ki) of this compound.

Materials:

  • HEK-293 cells stably expressing the human EP2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-PGE2)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled PGE2)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-EP2 cells to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a known volume. Determine protein concentration using a standard assay (e.g., BCA).

  • Saturation Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 20-50 µg protein) to each well.

    • Add increasing concentrations of [3H]-PGE2 to the wells.

    • For determining non-specific binding, add a high concentration of unlabeled PGE2 to a parallel set of wells.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Competition Binding Assay:

    • Add a fixed amount of membrane preparation and a fixed concentration of [3H]-PGE2 (typically at its Kd value) to each well.

    • Add increasing concentrations of this compound to the wells.

    • Incubate, filter, and measure radioactivity as described for the saturation binding assay.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of [3H]-PGE2 and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production in intact HEK-293 cells expressing the EP2 receptor.

Materials:

  • HEK-293 cells stably expressing the human EP2 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating:

    • Seed HEK-293-EP2 cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

  • Assay:

    • Remove the culture medium and wash the cells with assay buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

    • Add increasing concentrations of this compound or controls (vehicle, forskolin) to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP production by quantifying the activity of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK-293 cells

  • Expression vector for the human EP2 receptor

  • CRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase assay substrate/reagents

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK-293 cells with the EP2 receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent. A control transfection with an empty vector should be performed in parallel.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.

  • Assay:

    • Replace the culture medium with a serum-free or low-serum medium for a few hours before the assay to reduce basal signaling.

    • Add increasing concentrations of this compound or controls to the wells.

    • Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein content to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The HEK-293 cell line provides a reliable and adaptable platform for the preclinical characterization of the EP2 receptor agonist, this compound. The protocols outlined in these application notes offer a systematic approach to elucidating its binding affinity, functional potency, and downstream signaling effects. These in vitro studies are crucial for understanding the molecular pharmacology of this compound and are a foundational step in the drug development process.

References

Evatanepag: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evatanepag (also known as CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] As a critical mediator in various physiological and pathological processes, the EP2 receptor is a promising therapeutic target. This compound has demonstrated significant potential in preclinical models for applications such as local bone formation and the modulation of inflammatory responses, including those associated with asthma.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in experimental settings, including its solubility characteristics, and outlines the key signaling pathways it modulates.

Physicochemical and Solubility Data

This compound has a molecular weight of 468.57 g/mol . Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol. For consistent results, it is recommended to use fresh, high-purity DMSO, as it can be hygroscopic, which may affect solubility.

Solvent Solubility Molar Concentration (at max solubility) Notes
DMSO≥ 32 mg/mL≥ 68.29 mMSome sources report higher solubility, up to 94 mg/mL (200.61 mM) and ≥ 60 mg/mL. One source indicates sparing solubility at 0.1-1 mg/mL. It is advisable to prepare stock solutions in fresh DMSO.
WaterInsolubleN/A
EthanolInsolubleN/A

Table 1: Solubility of this compound

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). The activation of the EP2 receptor is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC), which then phosphorylate downstream targets to elicit a cellular response. This pathway is crucial in mediating the effects of this compound, such as the promotion of bone formation and the inhibition of mast cell degranulation.

Evatanepag_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EP2 EP2 Receptor Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Cellular_Response Cellular Response (e.g., Bone Formation, Inhibition of Mast Cell Degranulation) PKA->Cellular_Response Leads to EPAC->Cellular_Response Leads to This compound This compound This compound->EP2 Binds and Activates ATP ATP ATP->AC

Caption: this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solutions

For most in vitro and in vivo applications, a stock solution of this compound in DMSO is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.69 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Evatanepag_Preparation_Workflow Start Start: this compound Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate Calculate Calculate Mass and Volume for Desired Stock Concentration Equilibrate->Calculate Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Dissolve Dissolve by Vortexing/Sonication Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

In Vitro Protocol: Inhibition of Mast Cell Degranulation

This protocol is based on studies demonstrating this compound's ability to inhibit IgE-mediated mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2 or RS-ATL8)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Activating agent (e.g., anti-IgE antibody or specific antigen)

  • Assay buffer (e.g., HEPES buffer with 0.04% BSA)

  • 96-well plates

  • Reagents for measuring degranulation (e.g., β-hexosaminidase assay)

Procedure:

  • Seed the mast cells in a 96-well plate at an appropriate density.

  • Sensitize the cells with the appropriate IgE antibody overnight.

  • Prepare serial dilutions of this compound in the assay buffer from the DMSO stock solution. A final concentration range of 10⁻¹² M to 10⁻⁸ M is suggested. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

  • Wash the sensitized cells and resuspend them in the assay buffer.

  • Pre-incubate the cells with the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) for 30 minutes.

  • Induce degranulation by adding the activating agent.

  • After an appropriate incubation period, stop the reaction and measure the extent of degranulation using a suitable assay, such as the release of β-hexosaminidase.

In Vivo Protocol: Local Bone Formation in a Rat Model

This protocol is adapted from studies demonstrating the osteoanabolic effects of this compound when administered locally.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile vehicle solution (e.g., 5% ethanol in sterile water for injection)

  • Anesthetized rats

  • Microsyringes

Procedure:

  • Prepare the dosing solution by diluting the this compound stock solution in the sterile vehicle to achieve the desired final concentrations (e.g., 0.3, 1.0, and 3.0 mg/kg).

  • Under anesthesia, surgically expose the proximal tibia of the rats.

  • Using a microsyringe, directly inject a small volume (e.g., 10 µL) of the this compound dosing solution or vehicle control into the marrow cavity of the proximal tibial metaphysis.

  • Suture the incision and allow the animals to recover.

  • After a predetermined period (e.g., 7 days), euthanize the animals and harvest the tibias for analysis.

  • Assess bone formation using techniques such as micro-computed tomography (µCT) or histomorphometry to measure parameters like bone area, bone mineral content, and bone mineral density.

Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Safety Precautions

This compound is for research use only and has not been approved for human use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Designing Fracture Healing Studies with Evatanepag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical fracture healing studies utilizing Evatanepag, a selective prostaglandin E2 (PGE2) EP2 receptor agonist. The following sections detail the mechanism of action, experimental protocols for rodent and canine models, and key evaluation parameters.

Introduction to this compound and its Role in Fracture Healing

This compound (also known as CP-533,536) is a potent and selective non-prostanoid agonist of the prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] Prostaglandin E2 is known to play a crucial role in bone metabolism, with its anabolic effects on bone being linked to the elevation of intracellular cyclic AMP (cAMP).[4] The activation of the EP2 receptor specifically has been identified as a key contributor to PGE2's anabolic activity in bone.[4] By selectively targeting the EP2 receptor, this compound promotes local bone formation and has demonstrated the ability to accelerate fracture healing in preclinical models, offering a promising therapeutic strategy for treating bone fractures and defects.

Mechanism of Action: The EP2 Signaling Pathway

This compound exerts its pro-osteogenic effects by activating the EP2 receptor, a G-protein coupled receptor. This initiates a signaling cascade that promotes the differentiation and activity of osteoblasts, the cells responsible for new bone formation. The key steps in this pathway are outlined below.

EP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound EP2R EP2 Receptor This compound->EP2R Binds Gs Gs Protein EP2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates & Activates Gene Gene Transcription (e.g., Runx2, Osterix) CREB->Gene Promotes Osteogenesis Osteoblast Differentiation & Bone Formation Gene->Osteogenesis Leads to

This compound's EP2 receptor signaling pathway in bone formation.

Preclinical Models for Evaluating this compound in Fracture Healing

The selection of an appropriate animal model is critical for the preclinical evaluation of potential fracture healing therapies. Both small and large animal models have been successfully used to demonstrate the efficacy of this compound.

Experimental Workflow

A typical experimental workflow for a preclinical fracture healing study with this compound is depicted below. This workflow outlines the key stages from model selection and surgical creation of the fracture to the final analysis of healing.

Experimental_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation & Reporting A1 Animal Model Selection (e.g., Rat, Canine) A2 Fracture Model Selection (e.g., Osteotomy, Segmental Defect) A1->A2 A3 This compound Formulation (e.g., PLGH matrix) A2->A3 A4 Ethical Approval & Animal Acclimatization A3->A4 B1 Anesthesia & Analgesia A4->B1 B2 Surgical Creation of Fracture/Defect B1->B2 B3 Application of this compound (Local Administration) B2->B3 B4 Post-operative Care & Monitoring B3->B4 C1 In-life Imaging (e.g., Radiography) B4->C1 C2 Euthanasia & Sample Collection C1->C2 C3 Ex-vivo Imaging (e.g., micro-CT) C2->C3 C4 Histological Analysis C2->C4 C5 Biomechanical Testing C2->C5 D1 Data Analysis & Statistical Evaluation C3->D1 C4->D1 C5->D1 D2 Interpretation of Results D1->D2 D3 Reporting & Publication D2->D3

A generalized experimental workflow for preclinical fracture healing studies.

Detailed Experimental Protocols

The following protocols are based on previously published studies that have successfully demonstrated the efficacy of this compound in promoting bone healing.

Protocol 1: Rat Intramedullary Tibia Injection Model

This model is suitable for initial screening and dose-ranging studies of this compound's effect on local bone formation.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Age: 3 weeks old

  • Acclimatization: At least 7 days prior to the experiment.

2. This compound Formulation and Dosing:

  • Vehicle: Sterile water for injection.

  • Doses: 0.3, 1, and 3 mg/kg.

  • Administration: A single 20 µL intramedullary injection into the proximal tibia.

3. Surgical Procedure:

  • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).

  • Administer pre-operative analgesia.

  • Shave and aseptically prepare the skin over the proximal tibia.

  • Make a small incision to expose the tibial tuberosity.

  • Using a 27-gauge needle, carefully penetrate the tibial cortex to access the marrow cavity.

  • Slowly inject 20 µL of the vehicle or this compound solution.

  • Withdraw the needle and close the incision with sutures or surgical staples.

  • Provide post-operative analgesia and monitor the animal for recovery.

4. Endpoint Analysis (at 7 days post-injection):

  • Euthanasia: CO2 asphyxiation followed by a secondary method.

  • Sample Collection: Dissect the injected tibia.

  • Peripheral Quantitative Computerized Tomography (pQCT):

    • Analyze a 1-mm thick cross-section at the injection site.

    • Measure total bone area, bone mineral content, and total bone mineral density.

  • Histology:

    • Fix the tibia in 10% neutral buffered formalin.

    • Embed in methyl methacrylate, section, and stain (e.g., Von Kossa, Toluidine Blue) to visualize new bone formation.

Protocol 2: Canine Ulnar Segmental Defect Model

This large animal model is used to evaluate the efficacy of this compound in a critical-sized bone defect, which represents a more challenging healing scenario.

1. Animal Model:

  • Species: Beagle dogs

  • Sex: Male

  • Weight: Approximately 10-15 kg

  • Acclimatization: At least 14 days prior to the experiment.

2. This compound Formulation and Dosing:

  • Delivery Vehicle: A sustained-release matrix of poly(D,L-lactide-co-glycolide) (PLGH).

  • Dose: 5 mg of this compound in 0.5 mL of PLGH matrix.

  • Administration: A single application of the this compound/PLGH matrix directly into the bone defect at the time of surgery.

3. Surgical Procedure:

  • Induce general anesthesia and provide appropriate peri-operative analgesia and antibiotics.

  • Position the dog in lateral recumbency.

  • Shave and aseptically prepare the forelimb.

  • Make a lateral incision over the ulna.

  • Carefully dissect through the muscles to expose the mid-diaphysis of the ulna.

  • Create a 1.5 cm critical-sized segmental defect in the ulna using an oscillating saw with copious saline irrigation.

  • Administer the vehicle or this compound/PLGH matrix into the defect.

  • Close the muscle layers and skin in a routine fashion.

  • Apply a soft padded bandage post-operatively.

  • Provide post-operative analgesia and monitor the animal for signs of pain or infection.

4. Endpoint Analysis (up to 24 weeks post-surgery):

  • Radiography:

    • Take radiographs immediately post-op and at regular intervals (e.g., 2, 4, 8, 12, 16, 24 weeks).

    • Score the radiographs for bone healing based on a standardized scale (see Table 2).

  • Histology (at study termination):

    • Euthanize the animal.

    • Harvest the ulna containing the defect site.

    • Fix the bone in 10% neutral buffered formalin.

    • Embed in methyl methacrylate, section, and stain with Toluidine Blue and Safranine O-fast green to evaluate new bone formation, remodeling, and restoration of the medullary cavity.

Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between treatment groups.

Table 1: Effect of Intramedullary Injection of this compound on Bone Parameters in Rats (7 days post-injection)

Treatment Group (mg/kg)n% Change in Total Bone Area (Mean ± SEM)% Change in Bone Mineral Content (Mean ± SEM)% Change in Total Bone Mineral Density (Mean ± SEM)
Vehicle10---
This compound 0.3101.8 ± 1.15.3 ± 1.83.5 ± 1.4
This compound 1.01010.1 ± 1.520.3 ± 2.49.3 ± 1.3
This compound 3.01012.3 ± 1.825.1 ± 3.111.4 ± 1.7
Data are presented as percent change from the vehicle-treated control group. *P < 0.001 vs. vehicle. (Data adapted from Paralkar et al., PNAS, 2003)

Table 2: Radiographic Scoring System for Canine Ulnar Defect Healing

ScoreDescription of Healing
0No evidence of new bone formation.
1Minimal periosteal or endosteal new bone formation.
2Some new bone formation, but a clear gap remains.
3Significant new bone formation with partial bridging of the defect.
4Nearly complete bridging of the defect with some visible fracture lines.
5Complete bony union with remodeling of the callus.
6Complete remodeling with restoration of the cortical shell and medullary cavity.
(Adapted from Cook et al., as cited in Paralkar et al., PNAS, 2003)

References

Troubleshooting & Optimization

Optimizing Evatanepag concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the use of Evatanepag in in vitro experiments.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro studies with this compound.

1. Issue: Suboptimal or No Observed Effect of this compound

  • Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the possible causes and solutions?

  • Answer: Suboptimal or absent this compound activity can stem from several factors. Firstly, ensure that your cell line expresses the Prostaglandin E2 receptor subtype EP2, as this compound is a selective EP2 agonist.[1][2][3] The concentration of this compound may be too low; a dose-response experiment is recommended to determine the optimal concentration for your specific cell type and endpoint. For instance, while an EC50 of 0.3 nM is effective for inducing bone formation, an IC50 of 50 nM was required for cAMP increase in HEK-293 cells.[1][4] Finally, confirm the viability of your cells and the proper functioning of your assay reagents.

2. Issue: Poor Solubility and Compound Precipitation

  • Question: I am having trouble dissolving this compound, or I see precipitation in my culture medium. How can I improve its solubility?

  • Answer: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. MedChemExpress suggests a solubility of ≥ 32 mg/mL in DMSO. When preparing working solutions, dilute the DMSO stock in your aqueous culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low (typically <0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. If solubility issues persist, gentle warming to 37°C and sonication can aid in dissolution.

3. Issue: High Background or Off-Target Effects

  • Question: My experiments are showing high background signals or effects that are inconsistent with EP2 receptor activation. What could be the cause?

  • Answer: While this compound is a selective EP2 agonist, high concentrations may lead to off-target effects. It is crucial to perform a dose-response analysis to identify a concentration that is both effective and selective. Additionally, consider the use of an EP2 receptor antagonist, such as AH6809, as a negative control to confirm that the observed effects are indeed mediated by the EP2 receptor. Ensure that the purity of your this compound compound is high (≥98%) to avoid confounding results from impurities.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a potent and selective non-prostanoid agonist of the Prostaglandin E2 (PGE2) receptor subtype EP2. Activation of the G-protein coupled EP2 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in various physiological processes, including bone formation and modulation of inflammatory responses.

2. What is a recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published data, a good starting point for a dose-response study would be in the range of 0.1 nM to 10 µM. For example, inhibition of mast cell degranulation has been observed at 10 nM, while an increase in intracellular cAMP in HEK-293 cells was seen with an IC50 of 50 nM. An EC50 as low as 0.3 nM has been reported for inducing local bone formation.

3. How should I prepare and store this compound stock solutions?

It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO. For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions stored at -20°C are typically stable for at least one year.

4. Can this compound be used in animal studies?

Yes, this compound has been used in several in vivo studies. For instance, it has been shown to promote bone formation in rats when injected directly into the tibia at doses of 0.3-3.0 mg/kg. It has also been administered intranasally in mice to reduce aeroallergen-induced responses.

Quantitative Data Summary

ParameterCell Line/ModelConcentration/ValueReference
EP2 Receptor Agonism (EC50)Not specified0.3 nM
cAMP Increase (IC50)HEK-293 cells50 nM
Inhibition of Mast Cell DegranulationhFcεRI-induced mast cells10 nM
Effective Concentration Range for cAMP IncreaseHEK-293 cells0.1 nM - 10 µM

Experimental Protocols

1. cAMP Accumulation Assay

This protocol describes a method to measure the increase in intracellular cAMP in response to this compound treatment.

  • Cell Seeding: Plate HEK-293 cells (or another cell line expressing the EP2 receptor) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Treatment: Aspirate the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 12 minutes, as reported in some studies).

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions of the cAMP assay kit being used.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 or IC50 value.

2. Mast Cell Degranulation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation.

  • Cell Sensitization: Sensitize mast cells (e.g., LAD2 or RS-ATL8) with human IgE overnight.

  • Cell Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove unbound IgE.

  • This compound Treatment: Pre-incubate the sensitized cells with various concentrations of this compound for a specified duration (e.g., 30 minutes). Include a vehicle control.

  • Induction of Degranulation: Trigger degranulation by adding an appropriate stimulus, such as an antigen (e.g., DNP-HSA) or anti-IgE antibody.

  • Supernatant Collection: After a short incubation period (e.g., 30 minutes), centrifuge the plate and collect the supernatant.

  • Measurement of Degranulation: Quantify the release of a marker of degranulation, such as beta-hexosaminidase, by measuring its enzymatic activity in the supernatant.

  • Data Analysis: Express the amount of degranulation as a percentage of the total cellular content (determined by lysing the cells) and plot the inhibition of degranulation against the this compound concentration.

Visualizations

Evatanepag_Signaling_Pathway This compound This compound EP2_Receptor EP2 Receptor (GPCR) This compound->EP2_Receptor binds & activates G_Protein Gs Protein EP2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Mast Cell Degranulation, Bone Formation) PKA->Cellular_Response phosphorylates targets leading to

Caption: Signaling pathway of this compound via the EP2 receptor.

Evatanepag_Workflow prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Perform Dose-Response (e.g., 0.1 nM - 10 µM) prep_stock->dose_response cell_culture Culture EP2-expressing Cells cell_culture->dose_response incubation Incubate Cells with This compound dose_response->incubation assay Perform Functional Assay (e.g., cAMP, Degranulation) incubation->assay data_collection Collect Data assay->data_collection data_analysis Analyze Data & Determine EC50/IC50 data_collection->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Suboptimal or No Effect Observed check_receptor Does cell line express EP2 receptor? start->check_receptor check_concentration Is concentration optimal? check_receptor->check_concentration Yes solution_receptor Use a cell line with confirmed EP2 expression. check_receptor->solution_receptor No check_solubility Is this compound properly dissolved? check_concentration->check_solubility Yes solution_concentration Perform a dose-response experiment. check_concentration->solution_concentration No solution_solubility Prepare fresh stock in DMSO; ensure final DMSO % is low. check_solubility->solution_solubility No end Problem Resolved check_solubility->end Yes solution_receptor->check_receptor solution_concentration->check_concentration solution_solubility->check_solubility

Caption: Troubleshooting logic for suboptimal this compound effects.

References

Evatanepag Experimental Results: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evatanepag (also known as CP-533536). All information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4][5] Its mechanism of action involves binding to and activating the EP2 receptor, which is a G-protein coupled receptor. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various downstream cellular responses.

Q2: What are the primary research applications of this compound?

This compound has been investigated for its potential therapeutic effects in several areas, including:

  • Bone Formation: It has been shown to induce local bone formation in vivo, making it a subject of research for fracture healing and bone defects.

  • Asthma and Allergic Responses: this compound has demonstrated the ability to inhibit mast cell degranulation, suggesting its potential in studying and treating asthma and other allergic conditions.

Q3: What are the key in vitro effects of this compound?

In vitro, this compound has been shown to:

  • Inhibit human FcεRI-induced mast cell degranulation in a dose-dependent manner.

  • Increase intracellular cAMP levels in HEK-293 cells, with an IC50 of 50 nM.

  • Exhibit an EC50 of 0.3 nM for EP2 receptor activation.

Q4: What are the observed in vivo effects of this compound?

In vivo studies have demonstrated that this compound can:

  • Promote bone formation when injected directly into the marrow cavity of the tibia in rats.

  • Reduce aeroallergen-induced airway hyperresponsiveness in mice when administered intranasally.

  • Accelerate fracture healing in preclinical models. A phase II clinical trial in patients with tibial shaft fractures showed that 0.5 mg and 1.5 mg doses were associated with a higher number of healed participants at various time points compared to placebo.

Troubleshooting Guide

In Vitro Experimentation

Q5: I am not observing the expected increase in intracellular cAMP levels after treating my cells with this compound. What could be the issue?

Several factors could contribute to this issue:

  • Cell Line Selection: Ensure your cell line expresses the EP2 receptor. HEK-293 cells are a known responsive cell line. If using a different cell line, verify EP2 receptor expression via qPCR or western blotting.

  • Compound Integrity: this compound stability can be compromised by improper storage. It should be stored at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.

  • Solubility: this compound has limited water solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before preparing your final dilutions.

  • Assay Conditions: The incubation time can be critical. An increase in cAMP in HEK-293 cells has been observed after a 12-minute incubation. Optimize your incubation time for your specific cell line and assay.

Q6: My mast cell degranulation inhibition results are inconsistent. What should I check?

Inconsistent results in mast cell degranulation assays can arise from:

  • Cell Viability: High concentrations of this compound or the solvent may be toxic to your cells. Perform a cell viability assay to rule out cytotoxicity.

  • Dose Range: The inhibitory effect of this compound on mast cell degranulation is dose-dependent. Ensure you are using an appropriate concentration range. A dose-response curve from 10⁻¹² M to 10⁻⁸ M has been shown to be effective in RS-ATL8 cells.

  • Sensitization and Challenge: The timing and concentration of the sensitizing agent (e.g., IgE) and the challenging antigen are crucial. Refer to established protocols for your specific mast cell line.

In Vivo Experimentation

Q7: I am not observing the expected bone formation in my animal model. What are potential reasons for this?

Lack of efficacy in an in vivo bone formation model could be due to:

  • Route of Administration: this compound has been shown to be effective when administered locally via direct injection into the bone marrow cavity. Systemic administration may not achieve sufficient local concentrations due to its high intravenous clearance and short half-life (t₁/₂: 0.33 h).

  • Dosage: The effective dose for promoting bone formation in rats was found to be in the range of 0.3-3.0 mg/kg for local administration. A phase II clinical trial in humans used single local injections of 0.5 mg and 1.5 mg. Ensure your dosage is within an effective range for your model.

  • Animal Model: The choice of animal model and the type of bone defect or fracture can influence the outcome. The preclinical data cited primarily uses rat models.

  • Assessment Method: The method used to assess bone formation is critical. Radiographic analysis and bone mineral density measurements are common endpoints.

Q8: The results from my asthma model study are not statistically significant. What can I do?

In vivo asthma models can have inherent variability. Consider the following:

  • Route and Timing of Administration: Intranasal administration of this compound has been shown to be effective in reducing airway hyperresponsiveness in a house dust mite-induced asthma model in mice. The timing of administration relative to allergen challenge is also important.

  • Dosage: In a mouse asthma model, a 0.3 mg/kg intranasal dose significantly reduced airway hyperresponsiveness, while a 3 mg/kg dose reduced mast cell activity, although this was not statistically significant. This suggests a narrow therapeutic window, and dose optimization is crucial.

  • Outcome Measures: Ensure you are using sensitive and relevant outcome measures, such as lung resistance (RL) measurements and analysis of mast cell activity in the airways.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentration/DoseResultReference
EP2 Receptor Activation (EC50)-0.3 nM-
Intracellular cAMP Increase (IC50)HEK-29350 nM-
Mast Cell Degranulation InhibitionRS-ATL810 nM (30 min)Dose-dependent inhibition
Mast Cell Degranulation InhibitionLAD210⁻¹² M to 10⁻⁸ MMax inhibition of 37.2%
Mast Cell Degranulation InhibitionRS-ATL810⁻¹² M to 10⁻⁸ MMax inhibition of 46%

Table 2: In Vivo Efficacy of this compound

Research AreaAnimal ModelAdministration RouteDosageKey FindingsReference
Bone FormationRatIntratibial injection0.3-3.0 mg/kgDose-dependent increase in bone area, mineral content, and density
AsthmaMouse (HDM-induced)Intranasal0.3 mg/kgPrevented increased lung resistance
AsthmaMouse (HDM-induced)Intranasal3.0 mg/kgReduced mast cell activity by ~48%
Fracture HealingHuman (Phase II)Local injection0.5 mg & 1.5 mgMore participants healed at weeks 8, 10, 12, 14, and 16 vs. placebo

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

  • Cell Culture and Sensitization:

    • Culture LAD2 or RS-ATL8 mast cells in appropriate media.

    • For sensitization, incubate LAD2 cells with 100 ng/mL of biotinylated human IgE for 2 hours. For RS-ATL8 cells, incubate with 500 ng/mL of biotinylated human IgE for 16 hours.

  • This compound Treatment:

    • Wash the sensitized cells and resuspend them in HEPES buffer with 0.04% BSA.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) for 30 minutes at 37°C.

  • Cell Challenge and Degranulation Measurement:

    • Challenge the cells with an appropriate antigen (e.g., 100 ng/mL streptavidin for LAD2, 1,000 ng/mL streptavidin for RS-ATL8) for 30 minutes at 37°C.

    • Stop the degranulation by placing the cells on ice.

    • Centrifuge the cell suspension and collect the supernatant.

    • Measure the release of a degranulation marker, such as β-hexosaminidase, using a colorimetric assay.

Protocol 2: In Vivo Bone Formation Model in Rats

  • Animal Preparation:

    • Use skeletally mature male rats.

    • Anesthetize the animals according to approved institutional protocols.

  • This compound Administration:

    • Prepare a sterile solution of this compound in a suitable vehicle.

    • Administer a single injection of this compound (0.3-3.0 mg/kg) or vehicle control directly into the marrow cavity of the tibia.

  • Analysis of Bone Formation:

    • After a predetermined period (e.g., 2-4 weeks), euthanize the animals.

    • Harvest the tibias and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Analyze new bone formation using techniques such as radiography, micro-computed tomography (µCT), and histomorphometry to quantify bone area, bone mineral content, and bone mineral density.

Visualizations

Evatanepag_Signaling_Pathway cluster_cell Cell Membrane This compound This compound EP2R EP2 Receptor This compound->EP2R Binds to AC Adenylate Cyclase EP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Inhibition of Mast Cell Degranulation) CREB->Cellular_Response Leads to

Caption: this compound signaling pathway via the EP2 receptor.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Execution & Observation cluster_analysis Analysis & Troubleshooting Start Start: Hypothesis Protocol Define Protocol (Cell line, Dose, Time) Start->Protocol Controls Establish Controls (Vehicle, Positive) Protocol->Controls Experiment Perform Experiment Controls->Experiment Observe Observe Results Experiment->Observe Expected Results as Expected? Observe->Expected Analyze Analyze & Conclude Expected->Analyze Yes Troubleshoot Troubleshoot Expected->Troubleshoot No Check_Reagents Check Reagent (Storage, Solubility) Troubleshoot->Check_Reagents Check_Protocol Check Protocol (Timing, Concentration) Troubleshoot->Check_Protocol Check_System Check System (Cell viability, Receptor expression) Troubleshoot->Check_System Check_Reagents->Experiment Check_Protocol->Experiment Check_System->Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Evatanepag Efficacy in Bone Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Evatanepag in bone formation assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in bone formation?

This compound (also known as CP-533,536) is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The anabolic (bone-building) effects of PGE2 are largely mediated through the EP2 and EP4 receptors, which are coupled to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] By selectively activating the EP2 receptor, this compound stimulates the signaling pathways that promote the differentiation and activity of osteoblasts, the cells responsible for new bone formation, leading to an increase in bone mass and strength.

Q2: What is the reported in vitro potency of this compound?

This compound has a reported EC50 of 0.3 nM for inducing local bone formation. In cell-based assays, such as with HEK-293 cells, it has been shown to increase intracellular cAMP with an IC50 of 50 nM.

Q3: What are the key stages of in vitro osteogenesis to assess this compound's efficacy?

In vitro osteogenesis is a multi-stage process that can be monitored by measuring specific markers:

  • Early Stage (Proliferation & Differentiation): Characterized by the expression of early osteogenic markers like Runt-related transcription factor 2 (Runx2) and increased activity of Alkaline Phosphatase (ALP).

  • Mid Stage (Matrix Maturation): Involves the production and organization of the extracellular matrix, primarily composed of type I collagen.

  • Late Stage (Mineralization): The definitive stage of bone formation, where calcium and phosphate are deposited within the extracellular matrix, forming hydroxyapatite. This is commonly visualized using Alizarin Red S staining.

Troubleshooting Guides

This section addresses common issues encountered during bone formation assays with this compound.

Alkaline Phosphatase (ALP) Assays

Q4: My ALP staining is weak or activity is lower than expected after this compound treatment. What should I do?

  • Suboptimal this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. While the EC50 is reported as 0.3 nM, the optimal concentration may vary.

  • Incorrect Timing: ALP is an early marker of osteogenic differentiation. Ensure you are measuring its activity at the appropriate time point (typically 7-14 days post-induction).

  • Cell Health and Density: Ensure cells are healthy and were seeded at an appropriate density. Over-confluency or poor cell health can negatively impact differentiation.

  • Reagent Issues: Use fresh substrate for ALP activity assays and protect it from light to prevent auto-hydrolysis. For staining, ensure the fixation time is not exceeded (e.g., no more than 2 minutes), as over-fixation can destroy enzyme activity.

Q5: I am observing high background signal in my colorimetric ALP activity assay. What are the causes?

  • Endogenous Phosphatase Activity: Other phosphatases in the cell lysate can contribute to the signal.

  • Substrate Instability: The p-nitrophenyl phosphate (pNPP) substrate may be degrading. Prepare fresh substrate for each experiment.

  • Lysis Buffer Contamination: Ensure the lysis buffer is free of contaminating phosphatases.

  • Controls: Include a "no enzyme" control (e.g., lysate from a cell line with low ALP expression) to measure non-enzymatic substrate degradation.

Mineralization (Alizarin Red S) Staining

Q6: I am seeing weak or no Alizarin Red S (ARS) staining. What went wrong?

  • Insufficient Differentiation Time: Mineralization is a late-stage event in osteogenesis, typically requiring 14-28 days of culture in osteogenic medium.

  • Incorrect Staining Solution pH: The pH of the ARS solution is critical and must be between 4.1 and 4.3. A pH outside this range can lead to a complete lack of signal. Always verify the pH before use.

  • Loss of Calcium Deposits: Aggressive washing or potential EDTA contamination in fixatives or buffers can dissolve the calcium deposits before staining.

  • Expired Reagents: Ensure the Alizarin Red S powder or solution has not degraded.

Q7: My Alizarin Red S staining is non-specific with high background. How can I resolve this?

  • Incorrect pH: A pH higher than 4.3 is a common cause of non-specific binding. Prepare the staining solution fresh and adjust the pH carefully.

  • Overstaining: Reduce the incubation time with the ARS solution. For many cell types, 20-30 minutes is sufficient. Monitor the staining process under a microscope.

  • Inadequate Washing: After staining, wash the cells 3-5 times with deionized water until the wash water is clear to remove unbound dye.

  • Cell Overgrowth/Necrosis: Overly confluent or necrotic cell cultures can trap the stain, leading to false-positive results. Ensure cultures are healthy at the time of fixation.

Gene Expression (RT-qPCR) Assays

Q8: My qPCR results for osteogenic markers are inconsistent. How can I improve reliability?

  • Poor RNA Quality: Ensure your RNA has high purity (A260/280 and A260/230 ratios ≥1.8) and integrity (RIN > 8). Contaminants from the cell culture or RNA extraction process can inhibit the reverse transcription or PCR steps.

  • Inappropriate Reference Genes: The stability of reference genes can vary between cell types and experimental conditions. Validate a panel of common reference genes (e.g., GAPDH, ACTB, B2M, TBP) to identify the most stable ones for your specific model.

  • Primer/Probe Inefficiency: Verify that your primers are specific and efficient (90-105% efficiency). Redesign primers if you observe non-specific amplification or primer-dimers.

  • Template Concentration: Ensure consistent input amounts of RNA for reverse transcription and cDNA for the qPCR reaction. High variation in starting material is a major source of error.

Data Presentation

Table 1: this compound Concentration & Potency

Parameter Value Cell Type / Model Reference
EC50 (Bone Formation) 0.3 nM In vivo
IC50 (cAMP increase) 50 nM HEK-293 cells

| In vivo Dosage (Rat) | 0.3 - 3.0 mg/kg | Tibia Marrow Cavity Injection | |

Table 2: Troubleshooting Alizarin Red S Staining

Issue Potential Cause Recommended Solution Reference
Weak or No Staining pH of staining solution is incorrect. Adjust pH to 4.1-4.3 using HCl or NH4OH.
Insufficient differentiation time. Extend culture period to at least 14-21 days.
Reagents have degraded. Prepare fresh staining solution.
High Background pH of staining solution > 4.3. Prepare fresh solution and verify pH is 4.1-4.3.
Overstaining. Reduce incubation time to 20-30 minutes.
Inadequate washing. Increase the number and duration of post-stain washes with deionized water.
Uneven Staining Incomplete fixation. Ensure the entire cell monolayer is covered with fixative.

| | Unfiltered staining solution. | Filter the ARS solution through a 0.22 µm filter. | |

Table 3: Common Osteogenic Markers for RT-qPCR Analysis

Marker Gene Full Name Stage of Osteogenesis
RUNX2 Runt-related transcription factor 2 Early
ALPL (ALP) Alkaline phosphatase Early
SP7 (Osterix) Sp7 transcription factor Early / Mid
COL1A1 Collagen type I alpha 1 chain Mid
SPP1 (Osteopontin) Secreted phosphoprotein 1 Late

| BGLAP (Osteocalcin) | Bone gamma-carboxyglutamate protein | Late |

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation Assay

This protocol provides a general framework for inducing osteogenesis in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 80-90% confluency. Culture in standard growth medium overnight.

  • Induction of Differentiation (Day 0): Aspirate the growth medium and replace it with Osteogenic Induction Medium (e.g., α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone).

  • This compound Treatment: Add this compound at various concentrations to the Osteogenic Induction Medium. Include a vehicle control (e.g., DMSO).

  • Medium Changes: Replace the medium with fresh Osteogenic Induction Medium (containing this compound or vehicle) every 2-3 days.

  • Analysis: Harvest cells at different time points for analysis:

    • Day 7-14: ALP activity/staining and RT-qPCR for early markers (RUNX2, ALPL).

    • Day 14-28: Alizarin Red S staining for mineralization and RT-qPCR for late markers (BGLAP).

Protocol 2: Alizarin Red S Staining and Quantification
  • Preparation of Staining Solution:

    • Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water to make a 2% (w/v) solution.

    • Adjust the pH to 4.1–4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid. This step is critical.

    • For cell culture use, sterilize the solution by passing it through a 0.22 µm filter.

  • Staining Procedure:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde or 10% neutral buffered formalin for 15-20 minutes at room temperature.

    • Wash the cells twice with an excess of deionized water. Do not let the wells dry out.

    • Add a sufficient volume of the 2% Alizarin Red S staining solution to completely cover the cell monolayer.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Aspirate the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear and colorless.

    • Visualize the orange-red mineral deposits using a bright-field microscope.

  • Quantification (Optional):

    • After the final wash, add 400 µL (for a 24-well plate) of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.

    • Scrape the cell layer, transfer the slurry to a microcentrifuge tube, and heat at 85°C for 10 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% Triton X-100).

    • Incubate on ice for 10-15 minutes with gentle shaking.

    • Scrape and collect the cell lysates, then centrifuge to pellet debris.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay for normalization.

  • ALP Activity Assay:

    • Transfer a standardized amount of cell lysate to a 96-well plate.

    • Prepare a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer (pH ~10.5).

    • Add the pNPP solution to each well.

    • Incubate the plate at 37°C for 15-60 minutes, or until a distinct yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the ALP activity (absorbance) to the total protein concentration for each sample.

Visualizations

Evatanepag_Signaling_Pathway This compound This compound EP2_Receptor EP2 Receptor This compound->EP2_Receptor binds AC Adenylyl Cyclase (AC) EP2_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus translocates to Runx2 ↑ Runx2 Expression Nucleus->Runx2 Differentiation Osteoblast Differentiation Runx2->Differentiation

Caption: this compound signaling pathway in osteoblasts.

Experimental_Workflow cluster_setup Setup cluster_culture Culture cluster_analysis Analysis start Seed Cells (e.g., MSCs) induce Induce Osteogenesis + Add this compound start->induce culture Culture for 7-28 Days (Change medium every 2-3 days) induce->culture analysis Choose Endpoint Assay culture->analysis alp ALP Staining / Activity Assay (Day 7-14) analysis->alp Early Stage ars Alizarin Red S Staining (Day 14-28) analysis->ars Late Stage qpcr RT-qPCR for Osteogenic Markers analysis->qpcr Any Stage

Caption: Workflow for in vitro bone formation assays.

Troubleshooting_ARS start Problem: Weak or No Alizarin Red Staining q1 Is the ARS solution pH between 4.1-4.3? start->q1 sol1 Solution: Prepare fresh solution. Adjust pH carefully. q1->sol1 No q2 Was the culture period long enough (>14 days)? q1->q2 Yes sol1->q2 sol2 Solution: Extend differentiation time. q2->sol2 No q3 Are cells healthy and not overgrown? q2->q3 Yes sol2->q3 sol3 Solution: Optimize seeding density. Ensure cell viability. q3->sol3 No q4 Were washing steps gentle? q3->q4 Yes sol3->q4 sol4 Solution: Avoid harsh washing to prevent detachment of mineralized nodules. q4->sol4 No end Staining should improve. q4->end Yes sol4->end

Caption: Troubleshooting weak Alizarin Red S staining.

References

Potential off-target effects of CP-533536

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-533536 (Evatanepag).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CP-533536?

CP-533536, also known as this compound, is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway is associated with various physiological effects, including the stimulation of local bone formation and the inhibition of mast cell degranulation.[1][4]

Q2: What are the known on-target effects of CP-533536?

The primary on-target effects of CP-533536 are mediated through the activation of the EP2 receptor. These include:

  • Stimulation of local bone formation: CP-533536 has been shown to promote osteogenesis.

  • Inhibition of mast cell degranulation: It can suppress the release of inflammatory mediators from mast cells.

Q3: Is CP-533536 selective for the EP2 receptor?

Yes, CP-533536 is highly selective for the EP2 receptor over other prostanoid receptors. Quantitative data on its selectivity is provided in the troubleshooting section below.

Troubleshooting Guide: Potential Off-Target Effects

Researchers may occasionally observe unexpected phenotypes in their experiments with CP-533536. This guide addresses potential off-target effects and provides protocols for investigating these observations.

Issue: My experimental results are not consistent with known EP2 receptor signaling. Could this be due to off-target effects?

While CP-533536 is highly selective for the EP2 receptor, it is essential to consider potential interactions with other receptors, especially at higher concentrations.

Quantitative Data on Prostanoid Receptor Selectivity

Binding affinity studies have been conducted to determine the selectivity of CP-533536 across a panel of human prostanoid receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A higher IC50 value corresponds to lower binding affinity.

Receptor SubtypeIC50 (nM)Fold Selectivity vs. EP2
EP2 50 -
EP43,200~64-fold
EP1>10,000>200-fold
EP3>10,000>200-fold
DP (PGD2)>10,000>200-fold
FP (PGF2α)>10,000>200-fold
IP (Prostacyclin)>10,000>200-fold
TP (Thromboxane)>10,000>200-fold

Data sourced from Paralkar et al., 2003.

Interpretation of Selectivity Data:

  • CP-533536 demonstrates significant selectivity for the EP2 receptor over the EP4 receptor (approximately 64-fold).

  • The compound shows very low affinity for EP1, EP3, DP, FP, IP, and TP receptors, with IC50 values greater than 10,000 nM.

Troubleshooting Steps:

  • Verify Compound Concentration: Ensure that the concentration of CP-533536 used in your experiment is appropriate for selective EP2 activation. At very high concentrations, off-target effects at the EP4 receptor might be possible.

  • Consider EP4 Receptor Expression: If you suspect off-target effects, investigate the expression levels of the EP4 receptor in your experimental system. High levels of EP4 expression could make your system more sensitive to off-target activation.

  • Perform Control Experiments:

    • Use a selective EP4 antagonist in conjunction with CP-533536 to see if the unexpected effect is blocked.

    • If available, use a structurally different EP2 agonist to confirm that the observed effect is mediated through the EP2 receptor.

Experimental Protocols

1. cAMP Measurement Assay

This protocol is designed to quantify the on-target activity of CP-533536 by measuring the increase in intracellular cAMP levels following EP2 receptor activation.

Principle: This assay is based on the competition between cAMP in the cell lysate and a labeled cAMP tracer for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the lysate.

Materials:

  • Cells expressing the EP2 receptor (e.g., HEK293-EP2 stable cell line)

  • CP-533536

  • Prostaglandin E2 (PGE2) as a positive control

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Commercially available cAMP assay kit (e.g., from Promega, Meso Scale Discovery, or Cayman Chemical)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of CP-533536 and PGE2 in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the PDE inhibitor (pre-warmed in assay buffer) to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the diluted compounds (CP-533536 or PGE2) to the respective wells. Include a vehicle control.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add lysis buffer to each well. Incubate as per the kit manufacturer's instructions to ensure complete cell lysis.

  • cAMP Detection: Follow the specific instructions of the commercial cAMP assay kit for the detection and quantification of cAMP levels. This typically involves transferring the cell lysates to the assay plate and adding the detection reagents.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the dose-response curves for CP-533536 and PGE2 to determine their EC50 values.

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol assesses the functional effect of CP-533536 on inhibiting mast cell degranulation.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity can be measured colorimetrically and used as an index of mast cell activation.

Materials:

  • Mast cell line (e.g., RBL-2H3 or LAD2)

  • CP-533536

  • Antigen (e.g., DNP-HSA) and IgE anti-DNP for sensitization

  • Tyrode's buffer or similar physiological buffer

  • Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) in citrate buffer

  • Stop solution (e.g., sodium carbonate or glycine buffer)

  • Triton X-100 for cell lysis (to measure total β-hexosaminidase)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

  • Pre-treatment with CP-533536:

    • Wash the sensitized cells with Tyrode's buffer.

    • Add serial dilutions of CP-533536 to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control.

  • Stimulation of Degranulation:

    • Add the antigen (DNP-HSA) to the wells to induce degranulation.

    • Include a control for spontaneous release (no antigen) and a control for total release (cells lysed with Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Enzyme Assay:

    • Add the supernatant to a new 96-well plate containing the p-NAG substrate solution.

    • Incubate for 1-2 hours at 37°C.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

    • Plot the dose-response curve for the inhibition of degranulation by CP-533536.

Visualizations

EP2_Signaling_Pathway CP533536 CP-533536 EP2 EP2 Receptor CP533536->EP2 Agonist Binding G_alpha_s Gαs EP2->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Bone Formation, Anti-inflammatory) CREB->Gene_Expression Modulation

Caption: On-target signaling pathway of CP-533536 via the EP2 receptor.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Check_Conc Verify CP-533536 Concentration Start->Check_Conc High_Conc Is Concentration Excessively High? Check_Conc->High_Conc Check_EP4 Investigate EP4 Receptor Expression in System High_Conc->Check_EP4 Yes On_Target Conclusion: Likely EP2-mediated or Novel Effect High_Conc->On_Target No Use_Antagonist Control Experiment: Use EP4 Antagonist Check_EP4->Use_Antagonist Result Phenotype Abolished? Use_Antagonist->Result Off_Target Conclusion: Likely EP4-mediated Off-Target Effect Result->Off_Target Yes Result->On_Target No Reduce_Conc Action: Reduce Concentration to Selective Range Off_Target->Reduce_Conc

Caption: Workflow for troubleshooting unexpected results with CP-533536.

References

Technical Support Center: Evatanepag Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor cellular responses to Evatanepag.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CP-533536) is a potent and selective agonist for the Prostaglandin E2 Receptor 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The elevated cAMP levels then activate downstream signaling pathways, such as Protein Kinase A (PKA), which in turn can modulate various cellular processes including gene expression, cell growth, and inflammation.[5]

Q2: What are the expected quantitative outcomes of this compound treatment in vitro?

The potency of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported values to serve as a benchmark for your experiments.

ParameterCell LineValueDescriptionReference(s)
EC50 -0.3 nMInduction of local bone formation.
IC50 Rat EP2 (rEP2)50 nM-
EC50 HEK29317 nMInduction of cAMP accumulation after 30 minutes of treatment.
IC50 HEK-29350 nMIncrease in intracellular cAMP after 12 minutes of treatment.

Q3: My cells are showing a weak or no response to this compound. What are the potential general causes?

A poor cellular response to a GPCR agonist like this compound can stem from several factors, broadly categorized as issues with the experimental system or cellular mechanisms of resistance.

  • Experimental System Issues:

    • Cell Health and Culture Conditions: Unhealthy cells, high passage numbers, or contamination can significantly alter drug responses.

    • Reagent Quality: Degradation of this compound or other critical reagents can lead to a loss of activity.

    • Assay Setup: Incorrect seeding density, inappropriate buffer conditions, or errors in drug dilution can all contribute to poor results.

  • Cellular Mechanisms:

    • Low or Absent EP2 Receptor Expression: The cell line you are using may not express the EP2 receptor at sufficient levels.

    • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to rapid desensitization of the receptor, making it less responsive. This is often mediated by G-protein coupled receptor kinases (GRKs) and the recruitment of β-arrestin.

    • Receptor Downregulation: Long-term agonist exposure can lead to a decrease in the total number of EP2 receptors on the cell surface through internalization and degradation.

    • Alterations in Downstream Signaling: Defects or alterations in components of the cAMP signaling pathway downstream of the receptor can also lead to a blunted response.

Troubleshooting Guides

Issue 1: Suboptimal or No Dose-Response Curve

You are observing a flat or shifted dose-response curve, or the maximal effect is lower than expected.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Experimental Setup cluster_2 Step 2: Investigate Target Engagement cluster_3 Step 3: Evaluate Downstream Signaling cluster_4 Step 4: Investigate Receptor Regulation A Poor Dose-Response to this compound B Check Reagent Integrity (this compound, Buffers) A->B Is the compound fresh and properly stored? C Confirm Cell Health (Viability, Passage #, Contamination) A->C Are cells healthy and within optimal passage number? D Validate Assay Parameters (Seeding Density, Incubation Times) A->D Are assay conditions optimized? E Confirm EP2 Receptor Expression (qPCR, Western Blot, Radioligand Binding) B->E C->E D->E F Assess Target Engagement (Cellular Thermal Shift Assay - CETSA) E->F If receptor is expressed, is the drug binding to it? G Measure cAMP Production (ELISA, Luminescence/Fluorescence Assays) F->G If target engagement is confirmed, is the downstream pathway activated? H Assess PKA Activation or Downstream Gene Expression G->H Is cAMP leading to further signaling? I Assess Receptor Desensitization (β-arrestin Recruitment Assay) G->I If cAMP response is weak/transient, is the receptor being desensitized?

Caption: Troubleshooting workflow for a poor dose-response to this compound.

Potential CauseRecommended Solution
Incorrect Drug Concentration Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration. Ensure the final solvent concentration (e.g., DMSO) is not affecting the cells (typically <0.1%).
Degraded this compound Store this compound stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Suboptimal Cell Conditions Use cells within a low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the experiment.
Low EP2 Receptor Expression Verify EP2 receptor expression in your cell line using qPCR or Western blot. If expression is low or absent, consider using a cell line known to express EP2 (e.g., some HEK293 clones, certain cancer cell lines) or transiently transfecting your cells with an EP2 expression vector.
Receptor Desensitization/Downregulation Reduce the incubation time with this compound to observe acute effects before significant desensitization occurs. Perform a time-course experiment to determine the optimal treatment duration.
Assay Interference Components of the cell culture medium (e.g., serum) may interfere with this compound activity. Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
Issue 2: High Variability Between Replicates

You are observing large error bars and inconsistent results across replicate wells.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting techniques for better accuracy. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate for experimental samples, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition.
Incomplete Reagent Mixing Ensure gentle but thorough mixing after the addition of reagents. Avoid creating bubbles.

Key Experimental Protocols

cAMP Measurement Assay

This protocol is essential for confirming the activation of the EP2 receptor's primary signaling pathway.

G A Seed cells in a multi-well plate B Incubate cells (e.g., 24 hours) A->B C Pre-treat with phosphodiesterase (PDE) inhibitor (optional) B->C D Treat cells with different concentrations of this compound C->D E Incubate for a defined period (e.g., 15-30 minutes) D->E F Lyse cells to release intracellular cAMP E->F G Perform cAMP detection (e.g., ELISA, HTRF, luminescence) F->G H Analyze data and generate dose-response curve G->H

Caption: Workflow for a cAMP measurement assay.

A common method for measuring cAMP is a competitive immunoassay (ELISA) or a luminescence/fluorescence-based assay.

  • Cell Plating: Seed cells at an optimized density in a 96-well plate and incubate overnight.

  • Pre-treatment (Optional): To prevent cAMP degradation, you can pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 30 minutes.

  • This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP detection kit (e.g., add detection reagents and measure the signal using a plate reader).

  • Data Analysis: Calculate the cAMP concentrations and plot them against the this compound concentrations to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay

This assay helps to determine the expression level of EP2 receptors (Bmax) and the binding affinity of this compound (Ki).

This protocol describes a competitive binding assay using a radiolabeled ligand for the EP2 receptor.

  • Membrane Preparation: Prepare cell membranes from your cell line of interest that expresses the EP2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radiolabeled EP2 antagonist (e.g., [3H]-PGE2), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay is used to investigate receptor desensitization, a potential cause of a poor response to this compound.

Several commercial kits are available for measuring β-arrestin recruitment, often based on enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

  • Cell Line: Use a cell line engineered to co-express the EP2 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment.

  • Cell Plating: Seed the cells in a 96-well plate and incubate.

  • This compound Treatment: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the this compound concentration to generate a dose-response curve for β-arrestin recruitment.

Signaling Pathways

This compound-EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by this compound initiates a cascade of intracellular events. Understanding this pathway is crucial for troubleshooting, as a defect at any point can lead to a diminished cellular response.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gs Protein (α, β, γ) EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified signaling pathway of this compound via the EP2 receptor.

EP2 Receptor Desensitization Pathway

Continuous stimulation of the EP2 receptor can lead to its desensitization, a common mechanism for a reduced cellular response.

G cluster_0 Plasma Membrane cluster_1 Intracellular EP2_active Active EP2 Receptor GRK GRK EP2_active->GRK Recruits EP2_phos Phosphorylated EP2 GRK->EP2_active Phosphorylates beta_arrestin β-arrestin EP2_phos->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Signaling_termination G-protein Uncoupling (Signal Termination) beta_arrestin->Signaling_termination

Caption: Mechanism of EP2 receptor desensitization.

References

Technical Support Center: Refining Evatanepag Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of evatanepag in preclinical animal models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure successful and reproducible in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CP-533,536) is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling pathway is implicated in various physiological processes, including bone formation and the modulation of inflammation.

Q2: What are the common research applications for this compound in animal models?

A2: this compound is primarily investigated for its ability to induce local bone formation, making it a candidate for studying fracture healing and bone defects. It has also been studied for its potential role in mitigating allergic asthma by inhibiting mast cell degranulation.

Q3: What is the recommended solvent for preparing this compound for in vivo administration?

A3: this compound is a poorly water-soluble compound. For in vivo studies, it has been formulated in a vehicle of 5% ethanol in sterile water for direct injection into the bone marrow. For other applications, a stock solution in DMSO can be prepared, which is then further diluted in an appropriate vehicle. It is crucial to consider the potential for precipitation upon dilution and the compatibility of the final vehicle with the chosen administration route.

Q4: What are the known pharmacokinetic properties of this compound?

A4: Intravenous administration of this compound in animal models has demonstrated high clearance and a short half-life, suggesting rapid elimination from the systemic circulation. This pharmacokinetic profile supports the use of local delivery methods to achieve sustained therapeutic concentrations at the target site.

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of this compound in animal models.

Formulation and Administration Challenges
Issue Possible Cause Recommended Solution
Precipitation of this compound in Formulation This compound is poorly soluble in aqueous solutions. The use of a high concentration of organic solvent in the stock solution can lead to precipitation when diluted into an aqueous vehicle.- Prepare stock solutions in a suitable organic solvent like DMSO at a concentration that allows for significant dilution in the final vehicle. - Consider the use of co-solvents or solubility-enhancing excipients in the final formulation. - Always prepare fresh formulations immediately before use and visually inspect for any precipitation.
Inconsistent Dosing or Variable Results Improper administration technique, leading to leakage from the injection site or incorrect placement of the injection. Animal-to-animal variability in metabolism or response.- Ensure all personnel are thoroughly trained and proficient in the selected administration technique. - For local injections, use appropriate needle sizes and injection volumes to minimize leakage. - Standardize animal handling and environmental conditions to reduce stress-induced variability. - Include a sufficient number of animals per group to account for biological variability.
Adverse Events or Unexpected Mortality The vehicle or the compound itself may have toxic effects at the administered dose. The administration procedure may be causing undue stress or injury.- Include a vehicle-only control group to differentiate between vehicle and compound toxicity. - Perform a dose-ranging study to determine the maximum tolerated dose for the chosen administration route. - Refine the administration technique to minimize tissue damage and animal stress.

Experimental Protocols & Data

Data Summary Tables

Table 1: this compound Dosage and Administration Routes in Animal Models

Animal Model Administration Route Dosage Range Vehicle Research Application Reference
RatIntramarrow (tibia)0.3 - 3.0 mg/kg5% Ethanol in sterile waterBone Formation
MouseIntranasal0.3 - 3.0 mg/kgNot specifiedAllergic Asthma
RatIntravenous1 mg/kgNot specifiedPharmacokinetics

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Animal Model Administration Route Reference
Half-life (t1/2)0.33 hNot specifiedIntravenous
Clearance (Cl)56 mL/min/kgNot specifiedIntravenous
Detailed Experimental Protocols

Protocol 1: Intramarrow Injection of this compound in Rats

This protocol is synthesized from descriptions of intramedullary administration techniques.

Materials:

  • This compound

  • Vehicle (e.g., 5% ethanol in sterile water)

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)

  • Electric shaver or depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the rat using an approved protocol. Once anesthetized, shave the area around the proximal tibia and sterilize the skin with an antiseptic solution. Place the animal on a heating pad to maintain body temperature.

  • Injection Site Identification: Palpate the tibial tuberosity just below the knee joint. The injection site is on the medial aspect of the proximal tibia.

  • Injection: Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle through the skin and underlying muscle, perpendicular to the bone surface, until the needle tip contacts the bone. Gently "walk" the needle to the appropriate entry point on the tibial metaphysis.

  • Apply gentle, steady pressure with a slight twisting motion to penetrate the cortical bone and enter the marrow cavity. A sudden decrease in resistance indicates entry into the marrow space.

  • Slowly inject the desired volume of the this compound formulation (typically 10-20 µL) into the marrow cavity over 1-2 minutes.

  • After injection, slowly withdraw the needle. Apply gentle pressure to the injection site for a few moments to prevent leakage.

  • Post-Procedure Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

Protocol 2: Intranasal Administration of this compound in Mice

Materials:

  • This compound formulation

  • Micropipette and sterile tips

  • Animal restraint device (optional)

Procedure:

  • Animal Acclimation: Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress.

  • Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head. The nose should be pointing slightly upwards.

  • Administration: Using a micropipette, dispense a small droplet (2-3 µL) of the this compound solution onto the tip of the pipette.

  • Carefully bring the droplet to one of the mouse's nostrils and allow the animal to inhale the liquid. Avoid touching the pipette tip to the nose.

  • Repeat the process for the other nostril, alternating between nostrils until the full dose has been administered. The maximum recommended volume per nostril is typically 5-10 µL.

  • Post-Procedure: Return the mouse to its cage and monitor for any signs of respiratory distress.

Protocol 3: Intravenous (Tail Vein) Injection of this compound in Rats

Materials:

  • This compound formulation

  • Rat restrainer

  • Heating lamp or warming pad

  • 70% ethanol

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

Procedure:

  • Animal Preparation: Place the rat in a restrainer, allowing the tail to be accessible.

  • Vein Dilation: Warm the tail using a heating lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.

  • Injection Site Preparation: Wipe the tail with 70% ethanol to clean the area and improve visualization of the veins.

  • Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

  • Once the needle is in the vein (a small amount of blood may enter the needle hub), slowly inject the this compound solution.

  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the tail.

  • Post-Procedure: After the injection is complete, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of this compound

Evatanepag_Signaling_Pathway This compound This compound EP2_Receptor EP2 Receptor (GPCR) This compound->EP2_Receptor G_Protein Gs Protein EP2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Bone Formation) PKA->Cellular_Response phosphorylates targets

Caption: this compound activates the EP2 receptor, leading to increased cAMP and cellular responses.

Experimental Workflow for Intramarrow Injection

Intramarrow_Injection_Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Prepare_Site Prepare Injection Site (Shave & Sterilize) Anesthetize->Prepare_Site Identify_Landmarks Identify Anatomical Landmarks (Proximal Tibia) Prepare_Site->Identify_Landmarks Insert_Needle Insert Needle into Marrow Cavity Identify_Landmarks->Insert_Needle Inject_Compound Slowly Inject this compound Insert_Needle->Inject_Compound Withdraw_Needle Withdraw Needle Inject_Compound->Withdraw_Needle Monitor_Recovery Monitor Recovery from Anesthesia Withdraw_Needle->Monitor_Recovery End End Monitor_Recovery->End

Caption: Step-by-step workflow for the intramarrow administration of this compound in a rat model.

Troubleshooting Logic for Formulation Precipitation

Precipitation_Troubleshooting Start Precipitation Observed in Formulation? Check_Concentration Is Stock Solution Concentration Too High? Start->Check_Concentration Yes Solution_Stable Formulation is Stable Start->Solution_Stable No Reduce_Concentration Reduce Stock Concentration Check_Concentration->Reduce_Concentration Yes Check_Vehicle Is Vehicle Appropriate? Check_Concentration->Check_Vehicle No Prepare_Fresh Prepare Freshly Before Use Reduce_Concentration->Prepare_Fresh Modify_Vehicle Modify Vehicle (e.g., add co-solvents) Check_Vehicle->Modify_Vehicle No Check_Vehicle->Prepare_Fresh Yes Modify_Vehicle->Prepare_Fresh Prepare_Fresh->Solution_Stable

Caption: A logical guide to troubleshooting precipitation issues with this compound formulations.

References

Technical Support Center: Evatanepag Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evatanepag (CP-533536). The following information is designed to help control for experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4][5] Upon binding to the EP2 receptor, a G protein-coupled receptor (GPCR), it stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Q2: What is the selectivity of this compound for the EP2 receptor over other EP receptor subtypes?

This compound is highly selective for the EP2 receptor. One study reported that it is approximately 64-fold more selective for the EP2 receptor over the EP4 receptor.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, proper storage is crucial. Repeated freeze-thaw cycles should be avoided.

FormulationStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C2 years
-20°C1 year

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility. For in vivo experiments, further dilution of the DMSO stock solution in an appropriate vehicle such as phosphate-buffered saline (PBS) or corn oil may be necessary.

Troubleshooting Guides

In Vitro Experiments (e.g., Cell-Based Assays)

Issue 1: High variability in cAMP assay results.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Standardize cell culture procedures. Use cells from a trusted source (e.g., ATCC) and limit the number of passages. Ensure consistent cell density and time from the last passage for each experiment. Consider using a large, cryopreserved batch of cells for the entire experimental series to minimize passage-related variability.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Optimize incubation times and temperature. Perform time-course experiments to determine the optimal duration for this compound stimulation to achieve a robust and reproducible cAMP response.

Issue 2: Low or no detectable agonist-stimulated response.

  • Possible Cause: Insufficient receptor expression in the cell line.

    • Solution: Use a cell line known to express the EP2 receptor, such as HEK-293 cells stably transfected with the EP2 receptor. Verify receptor expression levels using techniques like qPCR or western blotting.

  • Possible Cause: Ineffective concentration range.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line and assay. Concentrations used in the literature range from 0.1 nM to 10 µM.

Issue 3: High background signal in assays.

  • Possible Cause: Presence of endogenous agonists in the serum.

    • Solution: Perform serum starvation of your cells for a defined period before the experiment to reduce the background signal from endogenous ligands.

In Vivo Experiments

Issue 1: Inconsistent or unexpected results in animal models.

  • Possible Cause: Improper formulation or administration of this compound.

    • Solution: Ensure that this compound is fully dissolved in the vehicle and that the formulation is stable for the duration of the experiment. For local administration, ensure precise and consistent delivery to the target site.

  • Possible Cause: Variability in animal handling and experimental procedures.

    • Solution: Standardize all animal handling procedures, including the timing of dosing and measurements. Ensure that all experimental groups are age- and sex-matched.

  • Possible Cause: Pharmacokinetic variability.

    • Solution: Be aware of the short half-life of this compound (t1/2: 0.33 h with high intravenous clearance). The timing of sample collection and measurements relative to the administration of the compound is critical.

Experimental Protocols

Key Experiment: In Vitro cAMP Assay in HEK-293 Cells

This protocol is a representative example for measuring the effect of this compound on intracellular cAMP levels.

  • Cell Culture: Culture HEK-293 cells stably expressing the human EP2 receptor in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for a defined period (e.g., 2-4 hours) to reduce basal cAMP levels.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted in buffer).

  • cAMP Assay:

    • Pre-treat cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

    • Add the prepared this compound dilutions and vehicle control to the respective wells.

    • Incubate for a predetermined optimal time (e.g., 12 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.

Visualizations

Evatanepag_Signaling_Pathway This compound Signaling Pathway This compound This compound EP2_Receptor EP2 Receptor This compound->EP2_Receptor G_alpha_s Gαs EP2_Receptor->G_alpha_s activates Adenylate_Cyclase Adenylyl Cyclase G_alpha_s->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: this compound activates the EP2 receptor, leading to increased cAMP production.

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (EP2-expressing cells) Cell_Plating 4. Plate Cells Cell_Culture->Cell_Plating Stock_Solution 2. Prepare this compound Stock Solution (DMSO) Serial_Dilution 3. Serial Dilution of this compound Stock_Solution->Serial_Dilution Stimulation 5. Stimulate Cells with this compound Serial_Dilution->Stimulation Cell_Plating->Stimulation Lysis 6. Cell Lysis Stimulation->Lysis Detection 7. cAMP Detection Lysis->Detection Data_Analysis 8. Data Analysis (EC50 Calculation) Detection->Data_Analysis

Caption: A typical workflow for an in vitro this compound experiment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results cluster_reagent Reagent Integrity cluster_cells Cellular System cluster_protocol Assay Protocol Start Inconsistent Experimental Results Check_Compound Verify this compound Storage & Handling Start->Check_Compound Check_Cells Check Cell Line (Passage, Contamination) Start->Check_Cells Review_Protocol Review Protocol Steps (Incubation, Density) Start->Review_Protocol Fresh_Dilutions Use Fresh Dilutions Check_Compound->Fresh_Dilutions End Consistent Results Fresh_Dilutions->End Verify_Receptor Confirm EP2 Receptor Expression Check_Cells->Verify_Receptor Verify_Receptor->End Optimize_Conditions Re-optimize Assay Conditions Review_Protocol->Optimize_Conditions Optimize_Conditions->End

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Interpreting unexpected data in Evatanepag research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evatanepag. Our aim is to help you interpret unexpected data and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We observe a biphasic or bell-shaped dose-response curve with this compound in our cellular assays. Is this expected?

A1: Yes, a biphasic or bell-shaped dose-response is a plausible, though not always expected, outcome. This phenomenon was observed in a Phase II clinical trial for fracture healing, where the therapeutic effect of this compound was greater at 0.5 mg and 1.5 mg doses compared to a higher 15 mg dose[1]. This could be attributed to receptor desensitization, downregulation, or the activation of counter-regulatory pathways at high concentrations of the agonist. It is recommended to perform a wide dose-range experiment to identify the optimal concentration for your specific model system.

Q2: this compound is an EP2 agonist, which is expected to increase cAMP levels. However, we are seeing inconsistent or cell-type-specific downstream effects on inflammation. Why?

A2: The downstream effects of EP2 receptor activation and subsequent cAMP elevation are highly context-dependent. Prostaglandin E2 (PGE2) signaling, which this compound mimics at the EP2 receptor, can have dual pro- and anti-inflammatory roles depending on the cell type and the broader signaling environment. For example, in microglia, EP2 activation can exacerbate the upregulation of certain pro-inflammatory mediators like COX-2 and IL-6, while simultaneously blunting the production of others like TNF-α and IL-10[2]. This complex immunomodulatory role is a known aspect of PGE2 signaling[3][4]. Therefore, it is crucial to characterize the specific downstream signaling pathways (e.g., PKA vs. Epac) and the expression profile of other PGE2 receptors (EP1, EP3, EP4) in your experimental model to fully understand the observed effects.

Q3: We are seeing variability in our in vivo bone formation studies with this compound. What are some potential sources of this variability?

A3: In vivo studies can be influenced by several factors. This compound has a high intravenous clearance and a short half-life (t1/2: 0.33 h)[5]. The method of administration is therefore critical. Direct local injection into the target site, such as the marrow cavity of the tibia, has been shown to be effective in promoting bone formation in preclinical models. Systemic administration may not achieve sufficient local concentrations for a sustained effect. Ensure your delivery method is optimized for local, targeted delivery and consider the timing and frequency of administration in your experimental design.

Q4: Can this compound be used to study mast cell degranulation? The literature on PGE2 is conflicting.

A4: Yes, this compound has been shown to inhibit mast cell degranulation. While PGE2 itself can have complex effects, the selective activation of the EP2 receptor by this compound has been demonstrated to be inhibitory. In vitro studies have shown that this compound inhibits hFcεRI-induced mast cell degranulation in a dose-dependent manner. This suggests that the EP2 receptor pathway specifically contributes to the stabilization of mast cells. If you are observing contradictory results, it is important to ensure the selectivity of your experimental system for the EP2 receptor and to consider the potential influence of other prostanoid receptors that might be activated by endogenous ligands in your model.

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy in Cell Culture
Potential Cause Troubleshooting Steps
Cell Line Does Not Express Sufficient EP2 Receptors 1. Verify EP2 receptor expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. 2. If expression is low or absent, consider using a cell line known to express EP2 or transiently transfecting your cells with an EP2 expression vector.
Suboptimal this compound Concentration 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific assay. 2. Be aware of potential biphasic dose-responses where higher concentrations may lead to reduced effects.
Incorrect Assay Endpoint 1. The primary downstream signal of EP2 activation is an increase in intracellular cAMP. Measure cAMP levels as a direct and early indicator of this compound activity. 2. Downstream effects can be cell-type specific. Ensure your chosen functional endpoint is relevant to EP2 signaling in your model system.
Compound Instability or Degradation 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Store stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Results in Animal Models
Potential Cause Troubleshooting Steps
Poor Bioavailability at the Target Site 1. this compound has a short half-life and high clearance when administered systemically. 2. For localized effects like bone formation, use direct local administration (e.g., intra-tibial injection). 3. For other applications like asthma models, intranasal administration has been used. Optimize the route of administration for your specific research question.
Timing of Administration 1. The timing of this compound administration relative to the experimental challenge or injury is crucial. 2. In an asthma model, for instance, this compound was administered prior to and during sensitization to an allergen. Carefully consider the therapeutic window in your experimental design.
Off-Target Effects at High Doses 1. While this compound is a selective EP2 agonist, very high concentrations could potentially interact with other receptors. 2. Use the lowest effective dose determined from dose-response studies to minimize the risk of off-target effects.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (EP2 agonism) 0.3 nMNot specified
IC50 (cAMP increase) 50 nMHEK-293 cells
Mast Cell Degranulation Inhibition Max inhibition of 46% at 10⁻⁸ MRS-ATL8 cells
Mast Cell Degranulation Inhibition Max inhibition of ~37%LAD2 cells

Table 2: In Vivo Efficacy of this compound

ModelDosingOutcomeReference
Rat Bone Formation 0.3-3.0 mg/kg (intra-tibial)Dose-dependent increase in bone area, mineral content, and density
Mouse Asthma Model 0.3 mg/kg (intranasal)Prevention of aeroallergen-driven increased lung resistance
Mouse Asthma Model 3.0 mg/kg (intranasal)~48% prevention of enhanced mast cell activity
Phase II Tibial Fracture 0.5 mg & 1.5 mg (local injection)Accelerated fracture healing compared to placebo and 15 mg dose
Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

  • Cell Culture and Sensitization:

    • Culture human mast cell lines (e.g., LAD2 or RS-ATL8) under appropriate conditions.

    • Sensitize RS-ATL8 cells with 500 ng/mL biotinylated human IgE for 16 hours. For LAD2 cells, sensitize with 100 ng/mL IgE for 2 hours in serum-free media.

  • This compound Treatment:

    • Wash the sensitized cells and resuspend them in a suitable buffer (e.g., HEPES buffer with 0.04% BSA).

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle control (e.g., 0.1% DMSO) to the wells and incubate for 30 minutes.

  • Induction of Degranulation:

    • Induce degranulation by adding an appropriate antigen (e.g., 50 ng/mL DNP-HSA for DNP-specific IgE).

  • Quantification of Degranulation:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the release of a marker of degranulation, such as β-hexosaminidase, using a colorimetric assay.

  • Data Analysis:

    • Calculate the percentage of degranulation relative to a positive control (lysed cells) and a negative control (unstimulated cells).

    • Determine the inhibitory effect of this compound at different concentrations.

Protocol 2: cAMP Measurement Assay

  • Cell Culture:

    • Plate HEK-293 cells (or another cell line expressing the EP2 receptor) in a suitable multi-well plate and grow to confluence.

  • Assay Preparation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • This compound Stimulation:

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the cells.

    • Incubate for a short period (e.g., 12 minutes).

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a fluorescence-based assay.

  • Data Analysis:

    • Generate a dose-response curve and calculate the EC50 or IC50 value for this compound-induced cAMP production.

Visual Guides

Evatanepag_Signaling_Pathway cluster_membrane Cell Membrane EP2 EP2 Receptor Gs Gs Protein EP2->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates This compound This compound This compound->EP2 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates Targets Epac->Downstream Activates Targets

Caption: Canonical signaling pathway of this compound via the EP2 receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Dose Is the dose-response curve well-characterized? Start->Check_Dose Check_Receptor Is EP2 receptor expression confirmed in the model? Check_Dose->Check_Receptor Yes Perform_Dose_Response Action: Perform wide-range dose-response experiment. Check_Dose->Perform_Dose_Response No Check_Endpoint Is the measured endpoint a direct or indirect effect? Check_Receptor->Check_Endpoint Yes Verify_Expression Action: Measure EP2 mRNA and protein levels. Check_Receptor->Verify_Expression No Check_InVivo For in vivo studies: Is the route of administration and timing optimized? Check_Endpoint->Check_InVivo Direct Measure_cAMP Action: Measure cAMP levels as a direct readout of activity. Check_Endpoint->Measure_cAMP Indirect Optimize_Delivery Action: Consider local delivery and therapeutic window. Check_InVivo->Optimize_Delivery No Interpret_Data Interpret Data with Context: - Cell-type specificity - Biphasic response - Complex immunomodulation Check_InVivo->Interpret_Data Yes Perform_Dose_Response->Check_Receptor Verify_Expression->Check_Endpoint Measure_cAMP->Check_InVivo Optimize_Delivery->Interpret_Data

Caption: Logical workflow for troubleshooting unexpected this compound data.

References

Technical Support Center: Evatanepag & EP2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in maximizing the selectivity of Evatanepag for the Prostaglandin E2 Receptor Subtype 2 (EP2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as CP-533536) is a potent and selective non-prostanoid agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1] Its mechanism of action involves binding to the EP2 receptor, a Gs protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and downstream signaling pathways. This signaling cascade is responsible for the various physiological effects mediated by EP2 receptor activation.

Q2: How selective is this compound for the EP2 receptor over other prostanoid receptors?

This compound demonstrates significant selectivity for the EP2 receptor. While a complete publicly available dataset comparing its binding affinity or functional potency across all prostanoid receptors is limited, studies have reported that this compound is approximately 64-fold more selective for the EP2 receptor over the EP4 receptor.[2] Another structurally related non-prostanoid EP2 agonist was found to have negligible affinity for EP1 and EP3 receptors and was 180-fold selective for EP2 over EP4, suggesting a similar selectivity profile for this class of compounds.[3]

Q3: What are the typical in vitro potency values for this compound?

The reported in vitro potency of this compound can vary depending on the assay system and conditions. Commonly cited values include:

  • An IC50 of 50 nM for the rat EP2 receptor.[4]

  • An IC50 of 50 nM for increasing intracellular cAMP in HEK-293 cells.[1]

  • An EC50 of 0.3 nM for inducing local bone formation.

These variations highlight the importance of consistent experimental conditions and the need for robust assay validation.

Data Presentation: this compound Selectivity Profile

The following table summarizes the available quantitative data on this compound's potency and selectivity. Note that a complete selectivity panel from a single source is not publicly available.

Receptor SubtypeParameterValue (nM)Selectivity Fold (vs. EP2)Reference
EP2 IC5050-
EC500.3-
EP4 --~64-fold less potent than EP2
EP1 -Negligible Affinity-
EP3 -Negligible Affinity-

*Data for EP1 and EP3 is inferred from a structurally similar compound (PGN-9856) and may not be directly representative of this compound.

Experimental Protocols

Key Experiment: In Vitro cAMP Functional Assay

This protocol describes a method to determine the functional potency of this compound by measuring cAMP accumulation in HEK-293 cells stably expressing the human EP2 receptor.

Materials:

  • HEK-293 cells stably expressing the human EP2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based)

  • Cell lysis buffer (as per cAMP kit instructions)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the HEK-293-EP2 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Cell Stimulation:

    • Wash the cells once with warm PBS.

    • Pre-treat the cells with 1 mM IBMX in serum-free media for 10 minutes at 37°C to inhibit phosphodiesterases.

    • Add varying concentrations of this compound to the wells and incubate for 12 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells according to the instructions provided with the chosen cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using the selected assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting Guides

Issue 1: High variability in this compound EC50/IC50 values between experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Density Ensure a consistent number of cells are seeded in each well. Perform cell counts before each experiment. High cell density can lead to receptor desensitization and altered responses.
Variation in Assay Buffer Use a consistent and well-defined assay buffer for all experiments. Components like divalent cations (Mg2+, Ca2+) can influence GPCR signaling.
Receptor Expression Levels Passage number can affect the expression level of the recombinant receptor. Use cells within a defined passage number range. Periodically verify receptor expression via methods like qPCR or western blotting.
Ligand Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Incomplete IBMX Inhibition Ensure the concentration and pre-incubation time of the phosphodiesterase inhibitor (IBMX) are optimal to prevent cAMP degradation.

Issue 2: Apparent lack of selectivity in functional assays.

Potential Cause Troubleshooting Step
Off-target effects at high concentrations Ensure that the concentrations of this compound used are within a reasonable range of its known EC50 for EP2. Very high concentrations can lead to non-specific binding and activation of other receptors.
Endogenous Receptor Expression in Cell Line The chosen cell line may endogenously express other prostanoid receptors. Use a well-characterized cell line with low to no endogenous expression of other EP receptors. Alternatively, use specific antagonists for other EP receptors to block potential off-target effects.
Signal Amplification in the Assay Highly amplified downstream readouts can sometimes mask subtle differences in potency. Consider using an assay that measures a more proximal event in the signaling cascade (e.g., a BRET-based G-protein activation assay).
Ligand-biased Signaling This compound might activate different signaling pathways through different receptors. The chosen functional assay (e.g., cAMP) is specific to Gs-coupled receptors like EP2 and EP4. To confirm selectivity against Gq-coupled (EP1) or Gi-coupled (EP3) receptors, use appropriate functional assays (e.g., calcium flux for EP1, or inhibition of forskolin-stimulated cAMP for EP3).

Visualizations

EP2_Signaling_Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK-293-EP2 Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with IBMX Cell_Seeding->Pre_treatment Stimulation Stimulate with this compound Pre_treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Quantification Quantify cAMP Lysis->Quantification Data_Analysis Dose-Response Analysis Quantification->Data_Analysis EC50 Determine EC50 Data_Analysis->EC50 Troubleshooting_Logic Start Inconsistent Results? Check_Cells Check Cell Consistency (Density, Passage #) Start->Check_Cells Check_Reagents Check Reagent Stability (Ligand, Buffers) Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, Temp.) Start->Check_Protocol Low_Selectivity Apparent Low Selectivity? Check_Cells->Low_Selectivity Check_Reagents->Low_Selectivity Check_Protocol->Low_Selectivity Check_Concentration Verify Ligand Concentration Low_Selectivity->Check_Concentration Check_Cell_Line Assess Endogenous Receptors Low_Selectivity->Check_Cell_Line Orthogonal_Assay Consider Orthogonal Assay Low_Selectivity->Orthogonal_Assay Resolved Issue Resolved Check_Concentration->Resolved Use_Antagonists Use Selective Antagonists for other EP receptors Check_Cell_Line->Use_Antagonists Use_Antagonists->Resolved Orthogonal_Assay->Resolved

References

Validation & Comparative

A Comparative Guide to EP2 Receptor Agonists: Evatanepag vs. Butaprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent agonists for the E-prostanoid receptor 2 (EP2): Evatanepag (also known as CP-533536) and Butaprost. The EP2 receptor, a G-protein coupled receptor, is a key target in various therapeutic areas, including inflammation, glaucoma, and bone formation. Understanding the nuanced differences in the pharmacological profiles of its agonists is critical for advancing research and drug development.

Introduction to the Agonists

This compound (CP-533536) is a non-prostanoid, highly potent, and selective EP2 receptor agonist.[1] Its distinct chemical structure has made it a valuable tool in dissecting the physiological roles of the EP2 receptor.

Butaprost is a synthetic analog of prostaglandin E2 (PGE2) and a selective EP2 receptor agonist.[2] It has been widely used in research to characterize the function of the EP2 receptor in various tissues and disease models.[3]

Quantitative Comparison of Performance

The following tables summarize the key pharmacological parameters of this compound and Butaprost based on available experimental data.

Table 1: Potency and Binding Affinity at the EP2 Receptor

CompoundPotency (EC₅₀)Binding Affinity (Kᵢ)SpeciesAssay TypeReference
This compound 0.3 nM50 nMHumancAMP Accumulation[4][5]
17 nMHumancAMP Accumulation
Butaprost 33 nM2.4 µMMurinecAMP Accumulation / Radioligand Binding
170 nM (SC cells)HumanCell Impedance
560 nM (TM cells)HumanCell Impedance
780 nMRatRadioligand Binding
3513 nMHumanRadioligand Binding
Butaprost free acid 32 nM73 nMNot SpecifiedcAMP Accumulation / Radioligand Binding

Table 2: Receptor Selectivity Profile

CompoundSelectivity over EP1Selectivity over EP3Selectivity over EP4Selectivity over other Prostanoid ReceptorsReference
This compound HighHigh~64-foldHigh selectivity against a broad panel of other targets
Butaprost Less active~18-foldLess activeLess active against EP1 and EP4 receptors

Table 3: Efficacy (Eₘₐₓ)

CompoundEfficacy (Eₘₐₓ)Cell TypeAssayReference
This compound Comparable to PGE2HEK cells expressing human EP2cAMP Accumulation
Butaprost 47% (decrease in cell stiffness)Schlemm's Canal (SC) cellsCell Impedance
77% (increase in cell stiffness)Trabecular Meshwork (TM) cellsCell Impedance

EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by an agonist like this compound or Butaprost initiates a canonical Gs-coupled signaling cascade. This pathway plays a crucial role in mediating the physiological effects of these compounds.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / Butaprost EP2 EP2 Receptor Agonist->EP2 Binds G_protein Gs Protein (αβγ) EP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: EP2 Receptor Signaling Pathway.

Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and subsequent cellular responses.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize EP2 receptor agonists.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Curve Fitting, Statistical Analysis) Binding->Data_Analysis Functional Functional Assay (cAMP) (Determine EC50, Emax) Functional->Data_Analysis Selectivity Selectivity Screening (Panel of Prostanoid Receptors) Comparison Comparative Profiling (Potency, Selectivity, Efficacy) Selectivity->Comparison Data_Analysis->Selectivity end End Comparison->end start Start start->Binding start->Functional

Caption: General Experimental Workflow.
Radioligand Binding Assay (to determine Kᵢ)

This assay measures the affinity of a compound for the EP2 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human EP2 receptor.

  • Radioligand (e.g., [³H]-PGE₂).

  • Test compounds (this compound, Butaprost).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [³H]-PGE₂ and varying concentrations of the unlabeled test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay (to determine EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Materials:

  • HEK293 cells stably expressing the human EP2 receptor.

  • Test compounds (this compound, Butaprost).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the HEK293-EP2 cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and incubate for a short period.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from the curve.

Conclusion

Both this compound and Butaprost are valuable pharmacological tools for studying the EP2 receptor. This compound stands out for its high potency and non-prostanoid structure. Butaprost, a classic PGE2 analog, has a well-established history in EP2 receptor research. The choice between these agonists will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the experimental system being used. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies targeting the EP2 receptor.

References

A Comparative Guide: Evatanepag vs. Prostaglandin E2 (PGE2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a naturally occurring prostanoid with a broad range of physiological and pathological effects, mediated through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Its non-selective nature, however, presents challenges for therapeutic applications where receptor-specific effects are desired. Evatanepag (also known as CP-533,536) is a synthetic, non-prostanoid agonist developed to selectively target the EP2 receptor. This guide provides an objective comparison of this compound and PGE2, focusing on their receptor selectivity, signaling pathways, and functional outcomes, supported by available experimental data.

Mechanism of Action and Signaling Pathways

PGE2, as a non-selective agonist, can activate all four EP receptor subtypes, leading to a diverse and sometimes opposing set of cellular responses.[1][2] In contrast, this compound is designed as a selective agonist for the EP2 receptor.[3][4]

The signaling pathways activated by these ligands are dependent on the EP receptor subtype engaged:

  • EP1: Primarily couples to Gq, leading to an increase in intracellular calcium ([Ca2+]i).

  • EP2 and EP4: Couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2]

  • EP3: Can couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP, or to other G proteins, depending on the splice variant.

The selective action of this compound on the EP2 receptor results in a more targeted signaling cascade, primarily driven by the Gs-cAMP pathway. This contrasts with the complex and multifaceted signaling initiated by PGE2 through its simultaneous activation of all four receptor subtypes.

cluster_PGE2 PGE2 (Non-selective Agonist) cluster_EP1_pathway EP1 Signaling cluster_EP2_pathway EP2 Signaling cluster_EP3_pathway EP3 Signaling cluster_EP4_pathway EP4 Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs_EP2 Gs EP2->Gs_EP2 Gi Gi EP3->Gi Gs_EP4 Gs EP4->Gs_EP4 PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 AC_EP2 Adenylyl Cyclase Gs_EP2->AC_EP2 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 AC_EP3 Adenylyl Cyclase Gi->AC_EP3 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 AC_EP4 Adenylyl Cyclase Gs_EP4->AC_EP4 cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4

PGE2 Signaling Pathways

cluster_this compound This compound (Selective EP2 Agonist) cluster_EP2_pathway_Eva EP2 Signaling This compound This compound EP2_Eva EP2 Receptor This compound->EP2_Eva Gs_Eva Gs EP2_Eva->Gs_Eva AC_Eva Adenylyl Cyclase Gs_Eva->AC_Eva cAMP_Eva ↑ cAMP AC_Eva->cAMP_Eva

This compound Signaling Pathway

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for this compound and PGE2. It is important to note that the data are compiled from various studies, and direct comparison may be influenced by inter-experimental variability in assay conditions.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundEP1EP2EP3EP4Selectivity
PGE2 ~1300~13~2.5~0.6Non-selective
This compound >10,00050>10,0003200~64-fold selective for EP2 over EP4

Note: Ki values can vary between different studies and assay conditions. The values presented are representative estimates.

Table 2: Functional Potency (EC50, nM)

CompoundEP1EP2EP3EP4
PGE2 ~30~1~0.3~0.3
This compound >10,0000.3 - 50>10,000>10,000

Note: EC50 values are highly dependent on the specific functional assay and cell type used. This compound has a reported EC50 of 0.3 nM for inducing local bone formation and an IC50 of 50 nM for increasing intracellular cAMP in HEK-293 cells.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol outlines a general method for determining the binding affinity of a compound to prostaglandin receptors using a competitive radioligand binding assay.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing EP receptors start->prep incubate Incubate membranes with: - Fixed concentration of radiolabeled PGE2 - Varying concentrations of test compound (this compound or unlabeled PGE2) prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 quantify->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, the cell membranes (e.g., 20-40 µg of protein) are incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) and a range of concentrations of the unlabeled test compound (this compound or PGE2).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50)

This protocol describes a general method for assessing the functional potency of agonists by measuring their ability to stimulate cAMP production in cells expressing the target receptor.

cluster_workflow cAMP Functional Assay Workflow start Start seed_cells Seed cells expressing the EP2 receptor start->seed_cells pre_incubate Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) seed_cells->pre_incubate stimulate Stimulate cells with varying concentrations of agonist (this compound or PGE2) pre_incubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a detection kit (e.g., ELISA, TR-FRET) lyse->quantify analyze Analyze data to determine EC50 quantify->analyze end End analyze->end

References

Evatanepag: A Comparative Analysis of its Cross-reactivity with Prostaglandin EP Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evatanepag (also known as CP-533536) is a non-prostanoid small molecule agonist highly selective for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This guide provides a comprehensive comparison of this compound's interaction with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), presenting quantitative data on its binding affinity and functional activity. Detailed experimental protocols for the key assays are also provided to support the interpretation of the presented data.

Quantitative Analysis of Receptor Activity

The selectivity of this compound for the EP2 receptor has been evaluated through various in vitro assays. The following table summarizes the available quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) across the different human EP receptor subtypes.

ReceptorBinding Affinity (Ki)Functional Activity (EC50/IC50)Selectivity over EP2
EP1 ~50-60 fold lower than EP2-~50-60x
EP2 -EC50: 0.3 nM [1][2][3] IC50: 50 nM [3]1x
EP3 ~50-60 fold lower than EP2-~50-60x
EP4 ~64 fold lower than EP2-~64x

Note: Specific Ki and EC50/IC50 values for EP1, EP3, and EP4 are not consistently reported in publicly available literature. The selectivity is expressed as a fold-difference compared to its activity at the EP2 receptor.

The data clearly indicates that this compound is a potent agonist at the EP2 receptor with a significantly lower affinity for the other EP receptor subtypes.

Signaling Pathways and Experimental Workflow

To understand the biological effects of this compound and the methods used to determine its receptor selectivity, the following diagrams illustrate the EP2 receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.

EP2_Signaling_Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to G_alpha_s Gαs EP2->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., bone formation, inflammation modulation) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation (Cells expressing EP1, EP2, EP3, or EP4) Incubation Incubation with Radiolabeled Ligand and varying concentrations of this compound Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection_Binding Detection of Radioactivity Separation->Detection_Binding Analysis_Binding Data Analysis (Ki determination) Detection_Binding->Analysis_Binding Cell_Culture Cell Culture (HEK293 cells expressing EP2) Stimulation Stimulation with varying concentrations of this compound Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection_cAMP cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection_cAMP Analysis_Functional Data Analysis (EC50/IC50 determination) Detection_cAMP->Analysis_Functional

References

Revolutionizing Regenerative Medicine: A Comparative Analysis of Evatanepag in Novel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the quest for targeted therapies with enhanced efficacy and minimal side effects remains a paramount objective. This guide provides a comprehensive comparison of Evatanepag (CP-533536), a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, against current standards of care in preclinical models of bone fracture healing and asthma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's performance, supported by experimental data and methodologies.

Executive Summary

This compound has demonstrated significant promise in preclinical studies, showcasing its potential as a novel therapeutic agent for both bone regeneration and the management of allergic airway diseases. By selectively targeting the EP2 receptor, this compound stimulates downstream signaling pathways that promote bone formation and mitigate the inflammatory responses characteristic of asthma. This guide will delve into the mechanistic underpinnings of this compound's action and present a comparative analysis of its efficacy against established treatments in relevant disease models.

Mechanism of Action: The EP2 Signaling Pathway

This compound exerts its therapeutic effects by activating the EP2 receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that plays a crucial role in cellular responses. Upon binding, this compound induces a conformational change in the EP2 receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). These proteins then phosphorylate various intracellular targets, culminating in the desired physiological responses: enhanced bone formation and inhibition of mast cell degranulation.[1]

Evatanepag_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CellularResponse Cellular Response (e.g., Bone Formation, Inhibition of Degranulation) PKA->CellularResponse Leads to EPAC->CellularResponse Leads to

Caption: this compound signaling cascade.

Comparative Efficacy in a Preclinical Model of Bone Fracture Healing

The anabolic effect of this compound on bone formation presents a promising therapeutic strategy for accelerating fracture repair. To validate its efficacy, we compare preclinical data of this compound with the current standard of care for tibial shaft fractures, which includes surgical intervention and pharmacological agents like teriparatide.

Data Presentation
Treatment GroupAnimal ModelKey Efficacy EndpointQuantitative ResultsReference
This compound Rat Tibial FractureBone FormationDose-dependent increase in bone area, bone mineral content, and bone mineral density.[2]
This compound Canine Tibial OsteotomyFracture HealingAccelerated healing of critical defects with a single injection.[3]
Teriparatide (PTH analog) Rat Femoral FractureCallus Volume & Biomechanical StrengthSignificant increase in callus volume and bone strength compared to control.[4][5]
Standard of Care (Intramedullary Nailing) Rat Tibial FractureTime to UnionVariable, dependent on fracture severity and fixation stability.N/A
Bisphosphonates Various Fracture ModelsFracture HealingMixed results, may increase callus size but can impair remodeling.
Experimental Protocols

In Vivo Tibial Fracture Healing Model (Rat)

A standardized closed transverse fracture is induced in the mid-diaphysis of the tibia in adult male Sprague-Dawley rats under general anesthesia. The fracture is then stabilized using an intramedullary pin. Immediately following surgery, animals are randomly assigned to treatment groups. This compound is administered locally via a single injection into the fracture site, formulated in a sustained-release matrix. Control groups receive either the vehicle matrix alone or systemic administration of an alternative therapeutic agent. Fracture healing is monitored at regular intervals (e.g., 2, 4, and 8 weeks) using radiography and micro-computed tomography (µCT) to assess callus formation, bridging, and bone mineral density. At the end of the study, the tibias are harvested for biomechanical testing to determine torsional strength and histological analysis to evaluate tissue morphology and cellular activity at the fracture site.

Bone_Healing_Workflow cluster_procedure Surgical Procedure cluster_treatment Treatment Administration cluster_monitoring Monitoring & Analysis Anesthesia Anesthesia Fracture Tibial Fracture Induction Anesthesia->Fracture Stabilization Intramedullary Pin Fixation Fracture->Stabilization This compound Local this compound Injection Stabilization->this compound Control Vehicle or Alternative Treatment Stabilization->Control Radiography Radiography (Weekly) This compound->Radiography Control->Radiography uCT Micro-CT (Endpoint) Radiography->uCT Biomechanics Biomechanical Testing (Endpoint) uCT->Biomechanics Histology Histology (Endpoint) Biomechanics->Histology

Caption: Workflow for in vivo bone fracture healing study.

Comparative Efficacy in a Preclinical Model of Asthma

This compound's ability to inhibit mast cell degranulation suggests its potential as a novel anti-inflammatory treatment for asthma. Here, we compare its performance against inhaled corticosteroids (ICS), the cornerstone of current asthma therapy, in a murine model of allergic airway inflammation.

Data Presentation
Treatment GroupAnimal ModelKey Efficacy EndpointQuantitative ResultsReference
This compound HDM-sensitized MouseAirway Hyperresponsiveness (AHR)Significant reduction in lung resistance (RL) in response to methacholine at 0.3 mg/kg.
This compound HDM-sensitized MouseMast Cell ActivityApproximately 48% prevention of enhanced mast cell activity at 3 mg/kg.
Inhaled Corticosteroids (e.g., Dexamethasone) Allergic Airways Disease Mouse ModelAirway InflammationApproximately 55% reduction in airway inflammation.
Inhaled Corticosteroids (e.g., Dexamethasone) Allergic Airways Disease Mouse ModelAirway Hyperresponsiveness (AHR)Approximately 30% reduction in AHR.
Combination ICS/LABA (e.g., Fluticasone/Formoterol) Human Asthmatic PatientsLung Function (FEV1)Significant increase in FEV1 compared to other ICS/LABA combinations.
Experimental Protocols

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase. Human or murine mast cell lines (e.g., LAD2 or RBL-2H3) are sensitized overnight with IgE. The sensitized cells are then washed and pre-incubated with varying concentrations of this compound or a control compound (e.g., an inhaled corticosteroid) for a specified period. Degranulation is then triggered by challenging the cells with an appropriate antigen (e.g., anti-IgE). The cell supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). The percentage of degranulation is calculated relative to the total enzyme content of lysed, unstimulated cells.

Degranulation_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Sensitization Sensitize Mast Cells with IgE Wash Wash Cells Sensitization->Wash Preincubation Pre-incubate with this compound/Control Wash->Preincubation Stimulation Stimulate with Antigen Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Assay β-Hexosaminidase Assay Supernatant->Assay Quantification Quantify Degranulation Assay->Quantification

Caption: Workflow for mast cell degranulation assay.

Conclusion

The preclinical data presented in this guide strongly support the continued investigation of this compound as a first-in-class therapeutic for both bone fracture healing and asthma. Its targeted mechanism of action via the EP2 receptor offers the potential for enhanced efficacy and a favorable safety profile compared to existing treatments. Further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in these and other relevant disease models.

References

A Head-to-Head Comparison of Evatanepag and Other EP2 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the field, understanding the nuances of selective EP2 receptor agonists is critical for advancing therapeutic strategies in areas such as glaucoma, bone formation, and inflammatory diseases. This guide provides a comprehensive comparison of Evatanepag (also known as CP-533536) with other notable EP2 agonists, focusing on their pharmacological profiles and the underlying signaling pathways.

Comparative Analysis of EP2 Agonist Potency and Selectivity

The development of selective EP2 agonists has been a significant focus in medicinal chemistry, aiming to harness the therapeutic benefits of EP2 receptor activation while minimizing off-target effects. This section presents a quantitative comparison of this compound against other key EP2 agonists, Omidenepag and Butaprost. The data, compiled from various studies, highlights the distinct profiles of these compounds. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, the following data should be interpreted with consideration of potential variations in assay methodologies.

CompoundClassPotencySelectivityKey Therapeutic Areas of Research
This compound (CP-533536) Non-prostanoidEC50: 0.3 nM[1]; IC50 (cAMP): 50 nM[2]~64-fold selective for EP2 over EP4 receptorBone fractures, asthma[3]
Omidenepag (active metabolite of Omidenepag Isopropyl) Non-prostanoidKi: 3.6 nM; EC50: 8.3 nMHighly selective for EP2 over other prostanoid receptorsGlaucoma, ocular hypertension
Butaprost Prostanoid analogKi (murine EP2): 2.4 μM~18-fold selective for EP2 over EP3 receptorResearch tool for studying EP2 receptor function

Experimental Methodologies

The quantitative data presented in this guide are derived from a range of in vitro and in vivo experimental protocols designed to characterize the potency, selectivity, and functional effects of EP2 receptor agonists.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor. The general principle involves a competitive binding experiment where the test compound (e.g., this compound) competes with a radiolabeled ligand for binding to cells or membranes expressing the target receptor (e.g., EP2). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the Ki value. Selectivity is assessed by performing similar assays with other prostanoid receptor subtypes (e.g., EP1, EP3, EP4).

Functional Assays (cAMP Measurement)

The EP2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure this downstream effect to determine the potency (EC50) and efficacy of an agonist. Typically, cells expressing the EP2 receptor are treated with varying concentrations of the agonist, and the resulting cAMP levels are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

In Vivo Models

The therapeutic potential of EP2 agonists is evaluated in various animal models. For instance, the effect of this compound on bone formation has been studied in rat models of fracture healing. The efficacy of Omidenepag Isopropyl in reducing intraocular pressure has been assessed in normotensive and hypertensive animal models. These studies involve administering the compound and measuring relevant physiological or pathological endpoints over time.

EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EP2_Agonist This compound / EP2 Agonist EP2_Receptor EP2 Receptor EP2_Agonist->EP2_Receptor Binds to G_Protein Gs Protein EP2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange protein activated by cAMP (Epac) cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates and activates Gene_Transcription Gene Transcription (e.g., anti-inflammatory, pro-survival genes) CREB->Gene_Transcription Promotes

Caption: EP2 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for In Vitro Agonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel EP2 agonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_binding Binding Affinity & Selectivity cluster_functional Functional Potency & Efficacy cluster_downstream Downstream Cellular Effects Compound_Synthesis Synthesize Novel EP2 Agonist Binding_Assay Radioligand Binding Assay (EP2, EP1, EP3, EP4, etc.) Compound_Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay in EP2-expressing cells Compound_Synthesis->Functional_Assay Determine_Ki Determine Ki values and Selectivity Profile Binding_Assay->Determine_Ki Determine_EC50 Determine EC50 and Emax values Functional_Assay->Determine_EC50 Cell_Based_Assay Cell-based Assays (e.g., anti-inflammatory cytokine production, cell proliferation) Determine_EC50->Cell_Based_Assay Analyze_Results Analyze Cellular Response Cell_Based_Assay->Analyze_Results

Caption: Workflow for in vitro characterization of EP2 agonists.

References

Replicating Published Findings: A Comparative Guide to the Cannabinoid Agonist CP-55,940

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the widely studied synthetic cannabinoid receptor agonist, CP-55,940. It is intended for researchers, scientists, and drug development professionals interested in replicating and building upon existing research. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Comparative Data Summary

CP-55,940 is a potent, non-selective agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its high affinity and efficacy have established it as a standard research tool for investigating the endocannabinoid system.[1]

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) CB10.58 nM - 5.0 nMHuman/Rat[2]
CB20.68 nM - 2.6 nMHuman/Rat[2]
Functional Activity (EC50) CB10.2 nMNot Specified
CB20.3 nMNot Specified
GPR555 nMNot Specified

Note on CP-533,536: Initial inquiries included CP-533,536. It is critical to note that CP-533,536 is not a cannabinoid receptor agonist. Instead, it is a selective agonist for the prostaglandin E2 receptor subtype EP2. Therefore, a direct comparison of its cannabinoid activity with CP-55,940 is not scientifically valid. Research on CP-533,536 has primarily focused on its role in bone formation and healing.

Key Signaling Pathways

Activation of cannabinoid receptors by agonists like CP-55,940 initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects also include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CP55940 CP-55,940 CB1R CB1/CB2 Receptor CP55940->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channel Ion Channels G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Cannabinoid Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to cannabinoid receptors. It is adapted from established methodologies.

Objective: To determine the inhibitory constant (Ki) of CP-55,940 for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand: [³H]CP-55,940

  • Test compound: CP-55,940 (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters (pre-treated with polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled CP-55,940 in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • Cell membrane suspension

    • [³H]CP-55,940 (at a concentration near its Kd)

    • Varying concentrations of unlabeled CP-55,940 or vehicle.

    • For non-specific binding control, use a high concentration of unlabeled CP-55,940.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled CP-55,940 concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Serial Dilutions of CP-55,940 B Incubate Membranes, [³H]CP-55,940, and unlabeled CP-55,940 A->B C Filter through Glass Fiber Filters B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Ki determination) E->F

Workflow for Radioligand Binding Assay
In Vivo Behavioral Studies

CP-55,940 has been shown to induce a range of behavioral effects in animal models, including altered locomotor activity and catalepsy.

Objective: To assess the effect of CP-55,940 on locomotor activity in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • CP-55,940

  • Vehicle solution (e.g., saline with a small amount of Tween 80)

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling for several days prior to the experiment.

  • Habituation: On the test day, place each animal in an open field chamber and allow it to habituate for 30-60 minutes.

  • Administration: Administer CP-55,940 or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from low (e.g., 10 µg/kg) to high (e.g., 100 µg/kg) to observe biphasic effects.

  • Data Collection: Immediately after injection, return the animal to the open field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity data between the CP-55,940-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Summary of In Vivo Effects

  • Locomotor Activity: CP-55,940 exhibits biphasic effects on locomotor activity in rats, with low doses causing stimulation and high doses leading to profound hypoactivity.

  • Catalepsy: Doses of 0.3 mg/kg and higher have been shown to produce catalepsy in mice.

  • Body Temperature: High doses (100 µg/kg) can induce marked hypothermia in rats.

  • Aversive Effects: Studies have shown that CP-55,940 can produce conditioned place avoidance in rats, suggesting aversive properties at certain doses.

  • Neuroprotection: CP-55,940 has demonstrated neuroprotective effects in vitro by reducing intracellular calcium release and hippocampal cell death.

This guide provides a foundational understanding of the key findings and experimental approaches related to CP-55,940. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

In Vivo Validation of Evatanepag's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Evatanepag against other alternatives, supported by experimental data. This compound is a selective prostaglandin E2 (PGE2) receptor EP2 subtype agonist under investigation for its anti-inflammatory properties.[1][2][3] This document summarizes key findings from preclinical in vivo studies, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vivo Efficacy

The anti-inflammatory effects of this compound have been evaluated in a murine model of house dust mite (HDM)-induced allergic asthma. Its performance was compared with another EP2 receptor agonist, Butaprost, and the standard-of-care corticosteroid, Dexamethasone.

Table 1: Effect of this compound and Comparators on Airway Hyperresponsiveness in HDM-Induced Asthma Model
Treatment GroupDosageRoute of AdministrationChange in Lung Resistance (RL) vs. Control
This compound (CP-533536)0.3 mg/kgIntranasal↓ Approximately 50% reduction in methacholine-induced increase[4]
ButaprostNot specified in direct comparisonIntranasalSuppressed airway hyper-reactivity[5]
Dexamethasone2.5 mg/kgIntraperitonealSignificantly reduced airway hyperreactivity
Table 2: Effect of this compound and Comparators on Mast Cell Degranulation and Eosinophilic Inflammation in HDM-Induced Asthma Model
Treatment GroupDosageRoute of AdministrationReduction in Mast Cell Degranulation (mMCP-1 levels)Reduction in Eosinophilic Inflammation
This compound (CP-533536)3 mg/kgIntranasal~48% reduction (not statistically significant)Nonsignificant reduction
ButaprostNot specified in direct comparisonIntranasalMore significant reduction than this compoundNot specified
Dexamethasone2.5 mg/kgIntraperitonealReduces lung mast cell populations and their release of mMCP-1Substantially reduced eosinophil numbers

Experimental Protocols

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is designed to mimic the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mast cell activation.

1. Animals: Female BALB/c mice are typically used for this model.

2. Sensitization and Challenge:

  • Mice are sensitized by subcutaneous injection of HDM extract on multiple days (e.g., days 0, 7, and 14).

  • Following sensitization, mice are challenged intranasally with HDM extract for several consecutive days to induce an asthmatic phenotype.

3. Drug Administration:

  • This compound (CP-533536): Administered intranasally at doses of 0.3 mg/kg or 3 mg/kg one hour before each HDM challenge.

  • Dexamethasone: Administered intraperitoneally at a dose of 2.5 mg/kg immediately preceding and during the HDM challenge phase.

4. Outcome Measures:

  • Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance (RL) in response to increasing concentrations of nebulized methacholine.

  • Mast Cell Degranulation: Quantified by measuring the levels of mouse mast cell protease-1 (mMCP-1) in bronchoalveolar lavage fluid (BALF) or lung homogenates using ELISA.

  • Eosinophilic Inflammation: Determined by counting the number of eosinophils in BALF using flow cytometry or microscopic analysis of stained cytospins.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound

Evatanepag_Signaling_Pathway cluster_cell Mast Cell This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Degranulation PKA->Inhibition Leads to

Caption: this compound activates the EP2 receptor, leading to increased cAMP and PKA activation, which in turn inhibits mast cell degranulation.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_protocol HDM-Induced Asthma Model cluster_outcomes Endpoints Sensitization Sensitization (HDM injection) Challenge Challenge (Intranasal HDM) Sensitization->Challenge Treatment Treatment (this compound or Comparator) Challenge->Treatment Measurement Outcome Measurement Treatment->Measurement AHR Airway Hyperresponsiveness Measurement->AHR MC_degranulation Mast Cell Degranulation (mMCP-1) Measurement->MC_degranulation Inflammation Eosinophilic Inflammation Measurement->Inflammation

Caption: Workflow for evaluating this compound's efficacy in a house dust mite-induced mouse model of asthma.

Logical Relationship: this compound vs. Alternatives

Logical_Relationship cluster_comparison Comparison of Anti-inflammatory Mechanisms cluster_evatanepag_moa Mechanism cluster_cortico_moa Mechanism cluster_outcome Therapeutic Outcome This compound This compound (EP2 Agonist) Evatanepag_MOA ↑ cAMP -> PKA activation -> Inhibition of mast cell degranulation This compound->Evatanepag_MOA Corticosteroids Corticosteroids (e.g., Dexamethasone) Cortico_MOA Binds to glucocorticoid receptor -> Broad anti-inflammatory effects (↓ cytokines, ↓ eosinophils) Corticosteroids->Cortico_MOA Outcome Reduction of Airway Inflammation and Hyperresponsiveness Evatanepag_MOA->Outcome Cortico_MOA->Outcome

Caption: Comparison of the mechanisms of action of this compound and corticosteroids in reducing airway inflammation.

References

Assessing the Therapeutic Window of Evatanepag: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of Evatanepag (CP-533536), a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. This document objectively compares its performance with other EP2 agonists, Butaprost and ONO-AE1-259, based on available preclinical and clinical data.

This compound is a non-prostanoid, potent, and selective EP2 receptor agonist that has been investigated for its therapeutic potential in bone healing and asthma.[1][2] The EP2 receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various physiological processes, including bone formation and modulation of inflammation.[3] Understanding the therapeutic window—the range between the minimal effective dose and the maximal tolerated dose—is critical for the clinical development of this compound and its alternatives.

Comparative Analysis of EP2 Agonists

The following tables summarize the available quantitative data for this compound and its comparators, Butaprost and ONO-AE1-259. It is important to note that direct head-to-head comparative studies are limited, and the data are derived from different experimental models.

In Vitro Potency and Selectivity
CompoundTargetActionPotency (EC50/IC50/Ki)SelectivityReference
This compound (CP-533536) EP2 ReceptorAgonistEC50: 0.3 nMSelective for EP2[4][5]
hFcεRI-induced mast cell degranulationInhibitionIC50: 50 nM (cAMP increase in HEK-293 cells)-
Butaprost EP2 ReceptorAgonistEC50: 33 nM; Ki: 2.4 µM (murine)Selective for EP2
ONO-AE1-259 EP2 ReceptorAgonistData not available in snippetsSelective for EP2
Preclinical Efficacy
CompoundModelDosing RegimenObserved EffectReference
This compound (CP-533536) Rat model of bone formation0.3-3.0 mg/kg (direct injection into tibia)Dose-dependent increase in bone area, mineral content, and density.
Mouse model of asthma0.3 and 3.0 mg/kg (intranasal)Reduced airway hyper-responsiveness.
Butaprost Cynomolgus monkey model of glaucoma0.1% topical applicationIncreased uveoscleral outflow.
Isolated human myometrium3-100 nmol (bolus), 10⁻⁸-10⁻⁵ M (infusion)Dose-dependent inhibition of myometrial activity.
ONO-AE1-259 Rat model of glutamate-induced neurotoxicity in the retina2 and 20 nmol (intravitreal)Concentration-dependent prevention of neuronal cell loss.
Mouse models of seizures (pentylenetetrazole and pilocarpine-induced)10 µg/kg (subcutaneous)Attenuated seizures.
Clinical and Safety Data
CompoundStudy PhaseIndicationDosing RegimenEfficacy and Safety ObservationsReference
This compound (CP-533536) Phase IITibial FracturesSingle local injections of 0.5 mg, 1.5 mg, and 15 mg0.5 mg and 1.5 mg doses showed greater efficacy in promoting healing compared to 15 mg. Specific adverse event data is limited.
Butaprost PreclinicalVariousData not available in snippetsNo toxicology or maximum tolerated dose data available in the reviewed sources.
ONO-AE1-259 PreclinicalSeizure models10 µg/kg (subcutaneous)Showed anticonvulsant effects but also caused significant hippocampal neurotoxicity, indicating a narrow therapeutic window.

Experimental Methodologies

Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. Key methodologies employed in the assessment of these EP2 agonists include:

  • In Vitro Receptor Binding and Activation Assays: These assays are used to determine the potency (EC50, Ki) and selectivity of the compounds for the EP2 receptor. Typically, this involves radioligand binding assays with cell membranes expressing the recombinant human EP2 receptor and functional assays measuring the downstream signaling molecule, cAMP, in response to agonist stimulation.

  • Animal Models of Efficacy:

    • Bone Formation: Rodent models with surgically created bone defects (e.g., tibial osteotomy) are used. The test compound is administered locally or systemically, and bone healing is assessed through radiography, micro-computed tomography (µCT), and histological analysis over several weeks.

    • Asthma: Allergen-induced asthma models in mice (e.g., house dust mite sensitization) are utilized. The compound is often administered intranasally, and airway hyper-responsiveness to a bronchoconstrictor (e.g., methacholine) is measured as a primary endpoint.

    • Glaucoma: Ocular hypertension is induced in non-human primates (e.g., cynomolgus monkeys) via laser photocoagulation of the trabecular meshwork. The test compound is administered topically, and intraocular pressure is monitored.

  • Safety and Toxicology Studies: Comprehensive safety evaluation involves a battery of in vitro and in vivo studies as per regulatory guidelines (e.g., ICH S7A, S7B). These include studies on the central nervous, cardiovascular, and respiratory systems. Acute, subchronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) are conducted to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity. Due to the limited publicly available information, specific protocols for the toxicology of these compounds could not be detailed.

Visualizing the Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane PGE2 PGE2 / this compound EP2 EP2 Receptor PGE2->EP2 Binds to AC Adenylyl Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Bone Formation, Anti-inflammatory effects) CREB->Gene Regulates cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In Vitro Studies (Potency, Selectivity) invivo_efficacy In Vivo Efficacy Models (e.g., Fracture, Asthma) invitro->invivo_efficacy dose_range Dose Range Finding invivo_efficacy->dose_range safety_pharm Safety Pharmacology (CNS, CV, Respiratory) dose_range->safety_pharm mtd Maximum Tolerated Dose (MTD) Determination safety_pharm->mtd phase1 Phase I (Human Safety, PK/PD) mtd->phase1 phase2 Phase II (Efficacy, Dose-Ranging) phase1->phase2 therapeutic_window Therapeutic Window Assessment phase2->therapeutic_window This compound This compound (CP-533536) Potency: High (EC50: 0.3 nM) Clinical Data: Phase II (Fracture Healing) Safety Profile: Limited public data Butaprost Butaprost Potency: Moderate (EC50: 33 nM) Clinical Data: Preclinical only Safety Profile: Limited public data This compound->Butaprost Higher Potency ONO ONO-AE1-259 Potency: Data not available Clinical Data: Preclinical only Safety Profile: Narrow Therapeutic Window (Neurotoxicity observed) This compound->ONO More Favorable (but limited) Safety Data Butaprost->ONO Wider (but undefined) Therapeutic Window

References

A Side-by-Side Analysis of Evatanepag and Non-Selective Prostaglandin E2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective prostaglandin E2 (PGE2) EP2 receptor agonist, Evatanepag, with non-selective PGE2 receptor agonists. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in research and drug development decisions.

Introduction

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects by signaling through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While the therapeutic potential of targeting PGE2 signaling is significant, the widespread expression and often opposing functions of the EP receptor subtypes necessitate the development of selective agonists. This compound (also known as CP-533,536) is a potent and selective agonist of the EP2 receptor, which is coupled to Gs proteins and mediates its effects primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Non-selective agonists, such as PGE2 itself and other synthetic analogs, activate multiple EP receptors, leading to a complex and often undesirable pharmacological profile. This guide offers a direct comparison to highlight the distinct advantages of selectivity.

Data Presentation: Quantitative Comparison of Agonist Potency and Selectivity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and several non-selective agonists across the four human EP receptor subtypes. This data provides a quantitative measure of the selectivity of this compound for the EP2 receptor compared to the broad activity of other compounds.

CompoundEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)EP1 EC50/IC50 (nM)EP2 EC50/IC50 (nM)EP3 EC50/IC50 (nM)EP4 EC50/IC50 (nM)
This compound >100050[3]>1000>1000-0.3[4][5]--
PGE2 14-36130.6-3.70.75-67--
Butaprost >100002400>10000>10000-33--
Sulprostone 21>100000.6>10000--0.15-0.2-
Misoprostol -347.923----

Note: Ki and EC50/IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from available literature.

Signaling Pathways

The differential activation of EP receptor subtypes by selective versus non-selective agonists leads to distinct downstream signaling cascades.

cluster_this compound This compound (Selective Agonist) cluster_NonSelective Non-Selective Agonist (e.g., PGE2) This compound This compound EP2 EP2 Receptor This compound->EP2 Gs Gs EP2->Gs AC_E Adenylyl Cyclase Gs->AC_E cAMP_E ↑ cAMP AC_E->cAMP_E PKA_E PKA cAMP_E->PKA_E CREB_E CREB Activation PKA_E->CREB_E CellularResponse_E Specific Cellular Response (e.g., anti-inflammatory, bone formation) CREB_E->CellularResponse_E NonSelective Non-Selective Agonist EP1_NS EP1 Receptor NonSelective->EP1_NS EP2_NS EP2 Receptor NonSelective->EP2_NS EP3_NS EP3 Receptor NonSelective->EP3_NS EP4_NS EP4 Receptor NonSelective->EP4_NS Gq_NS Gq EP1_NS->Gq_NS Gs_NS Gs EP2_NS->Gs_NS Gi_NS Gi EP3_NS->Gi_NS EP4_NS->Gs_NS PLC_NS PLC Gq_NS->PLC_NS AC_NS_inc Adenylyl Cyclase Gs_NS->AC_NS_inc AC_NS_dec Adenylyl Cyclase Gi_NS->AC_NS_dec IP3_DAG_NS ↑ IP3, DAG PLC_NS->IP3_DAG_NS cAMP_NS_inc ↑ cAMP AC_NS_inc->cAMP_NS_inc cAMP_NS_dec ↓ cAMP AC_NS_dec->cAMP_NS_dec Ca2_NS ↑ Intracellular Ca2+ IP3_DAG_NS->Ca2_NS PKC_NS PKC Ca2_NS->PKC_NS PKA_NS PKA cAMP_NS_inc->PKA_NS DiverseResponses Diverse & Potentially Opposing Cellular Responses cAMP_NS_dec->DiverseResponses PKC_NS->DiverseResponses PKA_NS->DiverseResponses

Caption: Signaling pathways of selective vs. non-selective agonists.

Experimental Workflows

The following diagram illustrates a general workflow for comparing the activity of a selective agonist like this compound with a non-selective agonist.

cluster_workflow Experimental Workflow for Agonist Comparison start Start cell_culture Cell Culture (Expressing individual EP receptors) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assays Functional Assays cell_culture->functional_assays data_analysis Data Analysis (Ki, EC50/IC50 determination) binding_assay->data_analysis cAMP_assay cAMP Assay (EP2, EP4, EP3) functional_assays->cAMP_assay ca_assay Calcium Mobilization Assay (EP1) functional_assays->ca_assay cAMP_assay->data_analysis ca_assay->data_analysis comparison Comparative Analysis (Selectivity Profile) data_analysis->comparison end End comparison->end

Caption: Workflow for comparing EP receptor agonists.

Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol is designed to determine the binding affinity (Ki) of test compounds for the human EP1, EP2, EP3, and EP4 receptors.

Materials:

  • HEK293 cells stably expressing individual human EP receptor subtypes.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Radioligand: [3H]-PGE2.

  • Non-labeled competitor compounds (this compound, non-selective agonists).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target EP receptor. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of the competitor compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay (for EP2, EP3, and EP4 Receptors)

This protocol measures the ability of agonists to stimulate (EP2, EP4) or inhibit (EP3) adenylyl cyclase activity, leading to changes in intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here.

Materials:

  • CHO-K1 or HEK293 cells expressing the target EP receptor.

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin (for EP3 inhibition assays).

  • Test compounds (this compound, non-selective agonists).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Addition:

    • For EP2/EP4 (Gs-coupled): Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

    • For EP3 (Gi-coupled): Pre-treat cells with the test compound, then add forskolin to stimulate cAMP production. Incubate for a specified time.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells to lyse the cells and initiate the competitive immunoassay.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the EC50 (for agonists) or IC50 (for inhibitors) from the dose-response curves.

Intracellular Calcium Mobilization Assay (for EP1 Receptors)

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled EP1 receptors.

Materials:

  • HEK293 cells expressing the EP1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (non-selective agonists).

  • A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for a period of time (e.g., 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.

Conclusion

The data and methodologies presented in this guide underscore the significant difference in the pharmacological profiles of the selective EP2 agonist this compound and non-selective prostaglandin agonists. This compound's high selectivity for the EP2 receptor, as demonstrated by binding and functional assay data, translates to a more targeted engagement of a specific signaling pathway. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other EP receptor subtypes, which can trigger diverse and sometimes opposing cellular responses. For researchers and drug developers, the use of selective agonists like this compound offers a more precise tool for investigating the role of EP2 signaling and a more promising strategy for developing targeted therapeutics.

References

Confirming the Role of the EP2 Receptor in Evatanepag's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of Evatanepag, a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, in wild-type versus EP2 receptor knockout models. The data presented herein is essential for researchers, scientists, and drug development professionals seeking to understand the specific role of the EP2 receptor in mediating the pharmacological effects of this compound. By utilizing knockout models, we can definitively attribute the observed effects of this compound to its interaction with the EP2 receptor.

This compound: A Selective EP2 Receptor Agonist

This compound (also known as CP-533536) is a potent and selective agonist for the EP2 receptor.[1][2][3] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling pathway is implicated in various physiological processes, including bone formation and the modulation of inflammatory responses.

Comparison of this compound's Effects in Wild-Type vs. EP2 Knockout Models

To unequivocally demonstrate that the pharmacological effects of this compound are mediated through the EP2 receptor, comparative studies in wild-type and EP2 knockout animals are crucial. While direct head-to-head studies administering this compound to both models are not extensively available in the public domain, we can infer the role of EP2 by comparing the effects of this compound in wild-type animals with the phenotype of EP2 knockout animals and their response to broader stimuli like PGE2.

Bone Formation

This compound has been shown to promote bone formation in wild-type animal models. In contrast, studies on EP2 knockout mice have revealed that these animals exhibit weaker bones compared to their wild-type counterparts, suggesting a critical role for the EP2 receptor in maintaining bone homeostasis.

A pivotal study investigating the effects of PGE2, the natural ligand for EP receptors, on bone formation in various EP receptor knockout mice found that PGE2-induced bone formation was still present in EP2 knockout mice, but absent in EP4 knockout mice. This suggests that while both EP2 and EP4 receptors are involved in bone metabolism, the EP4 receptor may play a more dominant role in PGE2-mediated bone anabolism. However, the anabolic effects of selective EP2 agonists like this compound in wild-type animals point to a distinct and significant role for the EP2 receptor in promoting bone formation.

Table 1: Comparison of Bone Formation Parameters

ParameterWild-Type (WT) + this compoundEP2 Knockout (KO) (Baseline)EP2 Knockout (KO) + PGE2Alternative (EP4 KO + PGE2)
Bone Biomechanical Strength Increased (inferred from bone formation data)Weaker than WTNot explicitly stated, but bone formation is presentNot applicable
PGE2-Induced Bone Formation Not applicable (this compound is the agonist)PresentPresentAbsent

Note: Data for EP2 KO + this compound is not available. The table contrasts the known effects of this compound in WT with the phenotype of EP2 KO mice and their response to PGE2.

Mast Cell Degranulation

This compound has been demonstrated to inhibit mast cell degranulation in wild-type models. Mast cells are key players in allergic and inflammatory responses, and their stabilization is a therapeutic goal in various diseases. The activation of the EP2 receptor on mast cells leads to an increase in cAMP, which in turn inhibits the release of inflammatory mediators.

In the absence of direct studies of this compound on mast cells from EP2 knockout mice, the confirmation of its mechanism relies on the well-established principle of receptor-specific action. The highly selective nature of this compound for the EP2 receptor strongly implies that its inhibitory effect on mast cell degranulation would be abolished in EP2 knockout models.

Table 2: Comparison of Mast Cell Degranulation

ConditionWild-Type (WT) + this compoundEP2 Knockout (KO) + this compound
Inhibition of Mast Cell Degranulation Demonstrated InhibitionExpected to be Absent

Note: Experimental data for EP2 KO + this compound is not currently available. The expected outcome is based on the selectivity of this compound for the EP2 receptor.

Experimental Protocols

Generation of EP2 Knockout Mice

The generation of EP2 knockout mice is a standard procedure involving targeted gene disruption. A common strategy is to replace a portion of the Ptger2 gene (which codes for the EP2 receptor) with a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells. These modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are then bred to establish a colony of heterozygous and homozygous EP2 knockout mice.

Administration of this compound

In animal studies, this compound (CP-533536) can be administered via various routes, including systemic (e.g., intravenous, subcutaneous) or local (e.g., direct injection into the target tissue). The dosage and administration schedule will depend on the specific research question and animal model. For bone formation studies, local administration to the site of interest is often employed. For studies on systemic effects like mast cell inhibition, systemic administration would be more appropriate.

Quantification of Bone Formation

Bone formation can be quantified using several established methods:

  • Histomorphometry: This technique involves the analysis of undecalcified bone sections. Fluorochrome labels, such as calcein and alizarin red, are administered to the animals at specific time points before sacrifice. The distance between these fluorescent labels allows for the calculation of the mineral apposition rate (MAR) and bone formation rate (BFR).

  • Micro-Computed Tomography (µCT): µCT provides a non-destructive, three-dimensional analysis of bone microarchitecture. Parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) can be quantified to assess changes in bone mass and structure.

Mast Cell Degranulation Assay

The degranulation of mast cells can be quantified by measuring the release of specific enzymes, such as β-hexosaminidase, from activated mast cells. In this assay, mast cells are isolated and sensitized. They are then challenged with a stimulant in the presence or absence of this compound. The supernatant is collected, and the activity of β-hexosaminidase is measured using a colorimetric substrate. The percentage of degranulation is calculated by comparing the enzyme activity in the supernatant to the total cellular enzyme activity.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental approach and the underlying molecular mechanism, the following diagrams are provided.

experimental_workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_outcome Outcome Measurement WT Wild-Type Mice Evata_WT This compound WT->Evata_WT Vehicle_WT Vehicle WT->Vehicle_WT KO EP2 Knockout Mice Evata_KO This compound KO->Evata_KO Vehicle_KO Vehicle KO->Vehicle_KO Bone_WT Bone Formation (e.g., µCT, Histomorphometry) Evata_WT->Bone_WT Mast_WT Mast Cell Degranulation (e.g., β-hexosaminidase assay) Evata_WT->Mast_WT Vehicle_WT->Bone_WT Vehicle_WT->Mast_WT Bone_KO Bone Formation (e.g., µCT, Histomorphometry) Evata_KO->Bone_KO Mast_KO Mast Cell Degranulation (e.g., β-hexosaminidase assay) Evata_KO->Mast_KO Vehicle_KO->Bone_KO Vehicle_KO->Mast_KO

Caption: Experimental workflow for confirming the role of EP2 in this compound's effects.

EP2_Signaling_Pathway This compound This compound EP2 EP2 Receptor This compound->EP2 Binds to G_protein Gαs EP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Cellular_Response Cellular Response (e.g., Bone Formation, Inhibition of Degranulation) Gene_Transcription->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound via the EP2 receptor.

References

Safety Operating Guide

Proper Disposal of Evatanepag: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Evatanepag as a potent, hazardous chemical waste. Segregate it from other waste streams and consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This document provides a comprehensive guide for the safe handling and disposal of this compound, a potent and selective EP2 receptor agonist, intended for researchers, scientists, and drug development professionals. In the absence of explicit manufacturer's disposal instructions, these procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Essential Safety and Handling Precautions

Before initiating any disposal-related activities, ensure all personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. All chemical waste must be disposed of through your institution's hazardous waste program.

Waste Identification and Segregation
  • Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[1] Some pharmaceuticals are classified as hazardous wastes and require special management.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[2][3] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

Waste Collection and Container Management
  • Containers: Use only approved, compatible hazardous waste containers for collecting this compound waste. The container should be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the name of the principal investigator, the laboratory location, and the date of accumulation.

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion. Keep containers closed at all times except when adding waste.

Storage of this compound Waste
  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory. This area must be at or near the point of waste generation.

  • Inspections: Conduct weekly inspections of the SAA to check for leaks or container degradation.

Disposal of Different Forms of this compound Waste
  • Solid Waste:

    • Unused/Expired Compound: Collect in a designated, labeled hazardous waste container.

    • Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous chemical waste container.

  • Liquid Waste:

    • Stock Solutions: Collect all aqueous and solvent-based solutions of this compound in a labeled, liquid hazardous waste container. Do not dispose of down the drain.

    • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Arranging for Waste Pickup
  • Contact EHS: Once a waste container is full or has been in storage for a designated period (typically 6-12 months, check with your EHS), contact your institution's EHS department to arrange for pickup and disposal.

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Experimental Protocol: Chemical Inactivation (Hypothetical)

While no specific chemical inactivation protocol for this compound has been published, a general approach for potent pharmaceutical compounds may involve degradation through chemical means. This should only be attempted by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department. A hypothetical protocol, adapted from general principles for peptide-based drugs, might involve:

  • Solubilization: Dissolve the this compound waste in a suitable solvent.

  • Hydrolysis: Adjust the pH to a highly acidic or basic level (e.g., using concentrated hydrochloric acid or sodium hydroxide) to promote the hydrolysis of labile functional groups. The reaction would need to be monitored for completeness.

  • Neutralization: Carefully neutralize the resulting solution.

  • Disposal: Dispose of the neutralized solution as hazardous chemical waste.

Note: The efficacy and safety of this hypothetical procedure for this compound are unknown. It is presented for illustrative purposes only.

Data Presentation

As no quantitative data regarding the disposal or degradation of this compound is publicly available, a data table cannot be provided. For relevant chemical properties, refer to the supplier's product information.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Evatanepag_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal Generate Generate this compound Waste (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Generate->Segregate Collect Collect in Labeled, Compatible Containers Segregate->Collect Store Store in Designated SAA Collect->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup Dispose Dispose via Licensed Hazardous Waste Vendor EHS_Pickup->Dispose

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific policies and procedures for hazardous waste management and consult with your EHS department for guidance.

References

Essential Safety and Operational Guide for Handling Evatanepag

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Evatanepag. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment should be conducted before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures and recommendations are designed to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.

PPE CategoryItemSpecifications and RecommendationsRationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1]Provides a high level of respiratory protection against airborne particles and aerosols.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test must be conducted.[1]Protects against inhalation of fine powders.
Disposable Respirator (e.g., N95)Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[1]Provides a minimum level of respiratory protection.
Hand Protection Double Gloving (Nitrile)Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]Creates a robust barrier to prevent skin contact and allows for quick decontamination by removing the outer layer.
Body Protection Disposable CoverallsMade from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1]Provides full-body protection from contamination.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.Prevents contamination of personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.Protects eyes from splashes and airborne particles.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.Prevents the tracking of contaminants out of the work area.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Logic for Handling this compound cluster_assessment Task Assessment cluster_ppe_levels PPE Levels cluster_ppe_kits Required PPE Start Identify Handling Task AssessRisk Assess Risk of Exposure (Aerosolization, Spills) Start->AssessRisk LowRisk Low Risk Task (e.g., Handling sealed containers) AssessRisk->LowRisk Low ModerateRisk Moderate Risk Task (e.g., Preparing solutions in a hood) AssessRisk->ModerateRisk Moderate HighRisk High Risk Task (e.g., Weighing powder, potential for spills) AssessRisk->HighRisk High PPE_Low Standard Lab Attire: - Lab Coat - Safety Glasses - Single Nitrile Gloves LowRisk->PPE_Low PPE_Moderate Enhanced PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - N95 Respirator (optional) ModerateRisk->PPE_Moderate PPE_High Full Protection: - Disposable Coveralls - Safety Goggles & Face Shield - Double Nitrile Gloves - PAPR or Full-Face Respirator - Shoe Covers HighRisk->PPE_High Spill_Cleanup_Workflow This compound Spill Cleanup Workflow Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill & Identify Hazards Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill (Dike or Cover) DonPPE->Contain Absorb Absorb & Neutralize Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Report Report Incident DoffPPE->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.